5H-Thiazolo[5,4-b]carbazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
242-93-3 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
9H-[1,3]thiazolo[5,4-b]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-12-13(16-7-14-12)6-11(9)15-10/h1-7,15H |
InChI Key |
CYQOCKAFXHUOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)SC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
5H-Thiazolo[5,4-b]carbazole: A Theoretical In-Depth Technical Guide
Disclaimer: Extensive literature searches did not yield specific experimental data for 5H-Thiazolo[5,4-b]carbazole. This document, therefore, presents a theoretical and hypothetical overview of its basic properties, potential synthesis, and characteristics, based on the known properties of its isomers and structurally related compounds. The information provided herein is intended for research and development purposes and requires experimental validation.
This technical guide provides a comprehensive, albeit theoretical, overview of the core basic properties of this compound, a polycyclic aromatic heterocycle. Due to the absence of direct experimental data for this specific isomer, this guide leverages data from its structural isomer, 4H-Thiazolo[5,4-a]carbazole, and related carbazole-thiazole conjugates to project its physicochemical characteristics, potential synthetic routes, and areas of scientific interest. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the underexplored areas of heterocyclic chemistry.
Core Chemical Structure and Physicochemical Properties
This compound is a tetracyclic heterocyclic compound featuring a thiazole ring fused to a carbazole scaffold. The carbazole moiety is known for its electron-donating properties and role in charge transport, making it a common building block in organic electronics.[1][2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a well-established pharmacophore found in numerous biologically active compounds.[3] The fusion of these two ring systems is expected to result in a planar, π-conjugated molecule with unique electronic and biological properties.
Below is the chemical structure of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5H-Thiazolo[5,4-b]carbazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-Thiazolo[5,4-b]carbazole core represents a compelling heterocyclic scaffold in medicinal chemistry, merging the well-established biological activities of both carbazole and thiazole moieties. While the history of this specific unsubstituted core is not extensively documented, its derivatives have emerged as potent agents with a range of therapeutic applications, including anticancer and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential biological significance of the this compound nucleus. Detailed experimental protocols for the synthesis of key precursors and the core structure are presented, alongside a discussion of its potential mechanisms of action based on the activities of its derivatives.
Introduction: The Emergence of a Privileged Scaffold
The fusion of carbazole and thiazole rings into the this compound system creates a planar, electron-rich architecture with significant potential for interaction with various biological targets. Carbazoles are known for their intercalating properties with DNA and their ability to inhibit key enzymes such as topoisomerase. Thiazole-containing compounds, on the other hand, are prevalent in a wide array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. The amalgamation of these two pharmacophores is a promising strategy in the design of novel therapeutic agents.
While the specific discovery of the unsubstituted this compound is not well-documented, the exploration of related thiazolo-carbazole hybrids has been driven by the desire to combine the electronic and biological properties of these two heterocyclic systems. Early synthetic approaches to similar fused systems often involved harsh reaction conditions. However, more recent methodologies have focused on milder and more efficient routes to construct these complex heterocyclic cores.
Proposed Synthesis of the this compound Core
Based on established synthetic methodologies for analogous fused heterocyclic systems, a plausible and efficient synthetic route to the this compound core is proposed, commencing from commercially available carbazole. The key steps involve the synthesis of a 3-amino-4-thiocyanatocarbazole intermediate, followed by a cyclization reaction.
Experimental Protocols
Step 1: Synthesis of 3-Aminocarbazole
A solution of carbazole (1 equivalent) in a suitable solvent such as nitrobenzene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperature to yield 3-nitrocarbazole. The resulting nitro derivative is then reduced to 3-aminocarbazole using a reducing agent like tin(II) chloride in hydrochloric acid or by catalytic hydrogenation.
Step 2: Synthesis of 3-Amino-4-thiocyanatocarbazole
3-Aminocarbazole (1 equivalent) is dissolved in a mixture of acetic acid and water. The solution is cooled to 0-5 °C and a solution of sodium thiocyanate (3 equivalents) is added, followed by the dropwise addition of a solution of bromine (1 equivalent) in acetic acid, maintaining the temperature below 10 °C. The reaction mixture is stirred for several hours, and the resulting precipitate of 3-amino-4-thiocyanatocarbazole is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 2-Amino-5H-thiazolo[5,4-b]carbazole
The 3-amino-4-thiocyanatocarbazole (1 equivalent) is suspended in ethanol, and a solution of a suitable cyclizing agent, such as a mild base (e.g., potassium carbonate), is added. The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated 2-amino-5H-thiazolo[5,4-b]carbazole is collected by filtration, washed with ethanol, and dried.
Step 4: Synthesis of this compound (via Deamination)
The 2-amino-5H-thiazolo[5,4-b]carbazole (1 equivalent) is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature. The resulting diazonium salt is then subjected to a deamination reaction, for instance, by treatment with hypophosphorous acid, to yield the unsubstituted this compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Physicochemical Properties
While experimental data for the unsubstituted this compound is scarce, the following properties can be predicted based on the characteristics of its derivatives and related heterocyclic systems.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₈N₂S |
| Molecular Weight | 224.28 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Predicted to be in the range of 180-220 °C |
| Solubility | Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water |
| UV-Vis Absorption | Expected to exhibit absorption maxima in the UV region, characteristic of extended aromatic systems |
| Fluorescence | Potential for fluorescence, a common feature of carbazole derivatives |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm |
| ¹³C NMR | Aromatic carbons expected in the range of 110-150 ppm |
Biological Activities and Therapeutic Potential
The therapeutic potential of the this compound core is inferred from the biological activities of its substituted derivatives. Key areas of interest include:
-
Anticancer Activity: Many carbazole derivatives exhibit potent anticancer properties through mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of protein kinases. The fusion of a thiazole ring may enhance these activities and introduce new mechanisms of action.
-
Enzyme Inhibition: Derivatives of carbazole-thiazole have shown inhibitory activity against enzymes like tyrosinase. This suggests that the this compound scaffold could be a valuable starting point for the design of novel enzyme inhibitors for various therapeutic applications.
Potential Signaling Pathway Involvement
Based on the known anticancer activities of carbazole derivatives, a hypothetical signaling pathway that could be modulated by this compound derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Future Perspectives
The this compound core holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and thorough characterization of the unsubstituted this compound are essential to establish a baseline for its physicochemical and biological properties.
-
Library Synthesis and SAR Studies: The development of a diverse library of substituted derivatives will be crucial for elucidating structure-activity relationships (SAR) and optimizing potency and selectivity for various biological targets.
-
Mechanism of Action Studies: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways modulated by this class of compounds.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel drug candidates. By leveraging the combined chemical and biological attributes of its constituent carbazole and thiazole rings, researchers are well-positioned to develop innovative therapeutics with the potential to address unmet medical needs, particularly in the areas of oncology and enzyme inhibition. This guide provides a foundational framework to stimulate and support further research into this promising heterocyclic system.
Spectroscopic and Synthetic Profile of Thiazolo[5,4-b]-fused Heterocycles: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of a complex heterocyclic system, focusing on a representative thiazolo[5,4-b]-fused scaffold. Due to the limited availability of specific data for 5H-Thiazolo[5,4-b]carbazole in the current scientific literature, this document details the properties and synthesis of a closely related and well-characterized derivative: 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine . The data presented herein is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development working with similar molecular architectures.
Spectroscopic Data
The spectroscopic data for 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine provides a comprehensive electronic and structural profile of the molecule. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.42 | s | - | NCH₃ |
| 6.84 | d | 7.8 | 9-H |
| 6.97 | td | 8.2, 0.76 | 7-H |
| 7.17–7.21 | m | - | 6-H, 8-H, 11-H |
| 7.45–7.47 | m | - | Phenyl-H |
| 7.8 | s | - | 4-H |
| 8.01 | m | - | Phenyl-H |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
Table 2: ¹³C NMR Spectroscopic Data for 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine [1]
| Chemical Shift (δ) ppm | Assignment |
| 36.0 | NCH₃ |
| 105.7 | C-4 |
| 114.6 | Aromatic C |
| 120.8 | Aromatic C |
| 122.8 | Aromatic C |
| 123.4 | Aromatic C |
| 124.2 | Aromatic C |
| 127.30 | Aromatic C |
| 127.32 (2C) | Aromatic C (Phenyl) |
| 127.7 | Aromatic C |
| 129 (2C) | Aromatic C (Phenyl) |
| 130.7 | Aromatic C (Phenyl) |
| 133.7 | Aromatic C (Phenyl) |
| 135.1 | Aromatic C |
| 144.1 | Aromatic C |
| 145.4 | Aromatic C |
| 150.2 | Aromatic C |
| 165.5 | C-2 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy and Mass Spectrometry Data
Table 3: IR and HRMS Data for 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine [1]
| Spectroscopic Technique | Wavenumber (ν, cm⁻¹) / m/z | Details |
| IR (KBr) | 3020 (w), 2961 (m), 1571 (m), 1506 (m), 1478 (m), 1326 (m), 1284 (m), 761 (s), 744 (s) | Characteristic vibrational modes of the heterocyclic structure. |
| HRMS (ESI) | Data not explicitly provided for this derivative, but the general class was characterized by HRMS. | High-resolution mass spectrometry confirms the elemental composition and molecular weight. |
Experimental Protocols
The synthesis of 2-substituted-thiazolo[5,4-b]phenothiazine derivatives is achieved through an iron-catalyzed oxidative C-S bond formation.[1]
General Synthetic Procedure for Thiazolo[5,4-b]phenothiazines
A mixture of the corresponding N-(10-methyl-10H-phenothiazin-3-yl)thioamide, potassium persulfate (K₂S₂O₈), 2 equivalents of pyridine, and 10 mol % of ferric chloride (FeCl₃) in dimethylsulfoxide (DMSO) (20 mL) is stirred at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water. The product is then extracted with ethyl acetate (3 x 25 mL). The combined organic layers are subsequently washed with brine (20 mL) and dried over anhydrous magnesium sulfate (MgSO₄). The final product is purified via flash chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway for the representative thiazolo[5,4-b]phenothiazine and a general workflow for its spectroscopic characterization.
Conclusion
While direct and comprehensive spectroscopic data for the parent this compound remains elusive in the reviewed literature, the detailed analysis of the closely related 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine provides a solid foundation for understanding the spectroscopic and synthetic characteristics of this class of fused heterocyclic compounds. The provided experimental protocols and tabulated data offer a practical guide for researchers engaged in the synthesis and characterization of novel thiazolo-fused carbazole and phenothiazine derivatives. Further research is warranted to fully characterize the parent this compound and explore its potential applications.
References
Theoretical Framework of 5H-Thiazolo[5,4-b]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the 5H-Thiazolo[5,4-b]carbazole core. This heterocyclic scaffold, which integrates an electron-rich carbazole moiety with an electron-deficient thiazole ring, presents a unique electronic framework with significant potential in the fields of organic electronics and medicinal chemistry. This document outlines the synthesis, electronic properties, and computational methodologies relevant to understanding this promising molecule.
Core Concepts and Synthesis
The this compound structure is a tetracyclic system featuring a thiazole ring fused to the carbazole framework. The carbazole portion typically acts as an electron donor, while the thiazole component serves as an electron acceptor, making the overall structure a candidate for materials with interesting charge-transport properties.
General Synthetic Approach
While specific literature on the synthesis of this compound is not abundant, analogous synthetic strategies for related thiazolo-fused heterocycles provide a likely pathway. A common method involves the oxidative cyclization of a suitable precursor. For instance, the synthesis of thiazolo[5,4-b]phenothiazine derivatives has been achieved through the oxidative cyclization of N-(phenothiazin-3-yl)-thioamides. A similar approach, starting from an appropriately substituted carbazole derivative, is a plausible route to this compound.
A generalized synthetic workflow can be visualized as follows:
Electronic and Optical Properties
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for predicting the electronic and optical properties of novel organic molecules. For carbazole-thiazole conjugates, these properties are highly dependent on the specific arrangement of the constituent rings and any functional groups.
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior of these molecules. The energy difference between the HOMO and LUMO, known as the band gap, determines the electronic and optical properties. In related carbazole-thiazolo[5,4-d]thiazole systems, the HOMO and LUMO energy levels have been calculated and are presented in the table below. These values provide a reasonable estimate for the expected electronic characteristics of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Reference |
| p-CzTT | -5.86 | -3.19 | 2.67 | 1.95 | [1] |
| CzTT | - | - | - | 2.74 | [1] |
p-CzTT: poly(carbazole-thiazolo[5,4-d]thiazole), CzTT: carbazole-thiazolo[5,4-d]thiazole
Spectroscopic Properties
The absorption and emission spectra of these compounds are of significant interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectra. For instance, carbazole-thiazolo[5,4-d]thiazole (CzTT) and its polymer (p-CzTT) exhibit fluorescence emission at 461 nm and 448 nm, respectively[1].
Computational Methodologies
The theoretical investigation of this compound and related structures heavily relies on computational chemistry methods.
Density Functional Theory (DFT)
DFT is a widely used method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results. Hybrid functionals such as B3LYP and M06-2X are commonly employed for studying carbazole derivatives[2][3]. These calculations can provide insights into the molecular geometry, electronic properties, and reaction mechanisms.
The general workflow for a DFT-based theoretical study is illustrated below:
References
- 1. Synthesis of carbazole-based copolymers containing carbazole-thiazolo[5,4-d]thiazole groups with different dopants and their fluorescence and electrical conductivity applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Molecular Modeling and Simulation of 5H-Thiazolo[5,4-b]carbazole: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5H-Thiazolo[5,4-b]carbazole scaffold represents a promising heterocyclic system in the design of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the molecular modeling, simulation, synthesis, and biological evaluation of this compound class, with a focus on its potential as kinase inhibitors.
Introduction to this compound
The fusion of a thiazole ring with a carbazole moiety creates a unique chemical architecture with distinct electronic and steric properties. Carbazole and its derivatives have a long history in medicinal chemistry, with many exhibiting significant anticancer activity.[1] The thiazole ring is another critical pharmacophore found in numerous FDA-approved drugs and is known to participate in key binding interactions with various biological targets.[2] The combination of these two heterocycles in the this compound core offers a rigid, planar structure that can be strategically functionalized to target specific enzymatic active sites, particularly those of protein kinases.
Molecular Modeling and Simulation
Computational approaches are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound derivatives, molecular modeling and simulation can provide valuable insights into their structure-activity relationships (SAR) and mechanism of action at the atomic level.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential kinase targets for this compound derivatives and in understanding the key molecular interactions that govern binding affinity.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for performing a molecular docking study of a this compound derivative against a protein kinase of interest using AutoDock Vina.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Convert the prepared protein structure to the PDBQT file format using AutoDock Tools.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Convert the prepared ligand structure to the PDBQT file format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the kinase.
-
The center and dimensions of the grid box should be carefully chosen to cover the entire binding pocket.
-
-
Docking Simulation:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., exhaustiveness).
-
Run the AutoDock Vina simulation from the command line.
-
-
Analysis of Results:
-
Analyze the output log file to obtain the binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values for the predicted binding poses.
-
Visualize the docked poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, Chimera) to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time. This technique can offer a more realistic representation of the binding event compared to the static picture provided by molecular docking.
Experimental Protocol: Molecular Dynamics Simulation of a Kinase-Inhibitor Complex
This protocol provides a generalized workflow for conducting an MD simulation of a this compound derivative bound to a protein kinase using software such as GROMACS or AMBER.[3]
-
System Preparation:
-
Start with the best-docked pose of the ligand-protein complex obtained from molecular docking.
-
Place the complex in a periodic box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.
-
NPT (isothermal-isobaric) ensemble: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, including:
-
Root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various synthetic routes. One common and effective method is the Fischer indole synthesis, which allows for the construction of the carbazole ring system.[4][5]
Experimental Protocol: Synthesis of a this compound Derivative via Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of a this compound derivative.
-
Synthesis of the Hydrazone Intermediate:
-
React a substituted phenylhydrazine with a suitable tetrahydrobenzo[d]thiazolone derivative in an appropriate solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the hydrazone product by filtration or extraction.
-
-
Fischer Indole Cyclization:
-
Treat the isolated hydrazone with a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) in a high-boiling solvent (e.g., toluene, xylene).
-
Heat the reaction mixture at an elevated temperature to induce cyclization.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation
The biological activity of the synthesized this compound derivatives is primarily assessed through in vitro assays to determine their anticancer efficacy and kinase inhibitory potential.
Anticancer Activity Screening
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of the compounds against specific protein kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup:
-
In a 96-well plate, add the recombinant kinase enzyme, a suitable kinase buffer, and the this compound derivative at various concentrations.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (a peptide or protein) and ATP (adenosine triphosphate).
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent reporter system (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value for the compound against the specific kinase.
-
Data Presentation
The quantitative data obtained from the biological evaluation of this compound derivatives should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| THC-1 | MCF-7 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 8.1 ± 0.7 | |
| HCT116 (Colon) | 3.9 ± 0.3 | |
| THC-2 | MCF-7 (Breast) | 2.8 ± 0.2 |
| A549 (Lung) | 4.5 ± 0.5 | |
| HCT116 (Colon) | 1.7 ± 0.1 | |
| Cisplatin | MCF-7 (Breast) | 10.5 ± 1.1 |
| A549 (Lung) | 15.2 ± 1.8 | |
| HCT116 (Colon) | 7.8 ± 0.9 |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) |
| THC-1 | EGFR | 150 ± 12 |
| c-KIT | 250 ± 21 | |
| PI3Kα | >1000 | |
| THC-2 | EGFR | 35 ± 3 |
| c-KIT | 80 ± 7 | |
| PI3Kα | 850 ± 65 | |
| Erlotinib | EGFR | 10 ± 1 |
| Imatinib | c-KIT | 100 ± 9 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of this compound derivatives can greatly aid in understanding their therapeutic potential. Graphviz diagrams are used here to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Many this compound derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Predicted Biological Activity of 5H-Thiazolo[5,4-b]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold of 5H-Thiazolo[5,4-b]carbazole represents a promising area of investigation in medicinal chemistry. While direct experimental data on the biological activity of the parent compound is limited in publicly available literature, extensive research on structurally related carbazole-thiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. This technical guide synthesizes the existing data on these analogues to forecast the biological activity of this compound, with a primary focus on its potential as an anticancer and antimicrobial agent. The predicted mechanisms of action, supported by data from close structural relatives, include the induction of apoptosis and the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and Raf/MEK/ERK. This document provides a comprehensive overview of the predicted activities, quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visualizations of the implicated signaling pathways to guide future research and drug discovery efforts.
Predicted Biological Activities
The convergence of the carbazole and thiazole moieties in the this compound structure suggests a high likelihood of significant biological activity. The carbazole nucleus is a well-established pharmacophore known for its DNA intercalating and topoisomerase inhibition properties, while the thiazole ring is a versatile scaffold found in numerous FDA-approved drugs with a wide range of biological effects. Based on extensive studies of carbazole-thiazole derivatives, the primary predicted biological activities for this compound are:
-
Anticancer Activity: Derivatives of carbazole fused with thiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast, liver, colon, and leukemia.[1][2] The predicted mechanism of anticancer action is likely multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key protein kinases.
-
Antimicrobial Activity: Carbazole and thiazole derivatives have independently shown significant antibacterial and antifungal properties. The combined scaffold is predicted to exhibit broad-spectrum antimicrobial activity against various pathogens.
-
Enzyme Inhibition: A prominent predicted mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] Specifically, pathways involving PI3K, AKT, mTOR, and Raf/MEK/ERK have been implicated in the activity of carbazole-thiazole analogues.[3]
Quantitative Data on Related Compounds
The following tables summarize the in vitro biological activity of various carbazole-thiazole derivatives, providing a predictive quantitative framework for this compound.
Table 1: Anticancer Activity of Carbazole-Thiazole Derivatives (IC50, µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole-Thiazolidinone 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | [1] |
| MCF-7 (Breast) | 0.058 ± 0.002 | [1] | |
| HCT-116 (Colon) | 0.047 ± 0.002 | [1] | |
| Carbazole-Thiazolidinone 5c | HepG-2 (Liver) | 0.048 ± 0.002 | [1] |
| MCF-7 (Breast) | 0.086 ± 0.0025 | [1] | |
| HCT-116 (Colon) | 0.06 ± 0.007 | [1] | |
| 2-Naphthyl-thiazolo[5,4-b]phenothiazine | THP-1 (Leukemia) | Cytotoxicity close to cytarabine | [2] |
| Carbazole-based Thiazole 3f | A549 (Lung) | Significant Cytotoxicity | [4] |
| MCF-7 (Breast) | Significant Cytotoxicity | [4] | |
| HT29 (Colon) | Significant Cytotoxicity | [4] | |
| Carbazole-based Thiazole 3g | A549 (Lung) | Significant Cytotoxicity | [4] |
| MCF-7 (Breast) | Significant Cytotoxicity | [4] | |
| HT29 (Colon) | Significant Cytotoxicity | [4] |
Table 2: Antimicrobial Activity of Carbazole-Thiazole Derivatives (MIC, µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Guanidine-containing carbazole 49p | Staphylococcus aureus (MRSA) | 0.78–1.56 | [5] |
| Carbazole derivative 52a | Escherichia coli | 1.25 | [5] |
| Carbazole derivative 53c | Candida albicans | 0.625 | [5] |
| Thiazole-containing carbazole 33d | Saccharomyces cerevisiae | 1.2 | [5] |
| Aspergillus flavus | 12 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the predicted biological activities of this compound.
Anticancer Activity - MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO per well.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in apoptosis, such as cleaved PARP-1 and caspase-3.
-
Cell Lysis: Cancer cells treated with the test compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved PARP-1 and cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Predicted Signaling Pathways and Visualizations
Based on the activity of related carbazole-thiazole compounds, this compound is predicted to exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Carbazole derivatives have been shown to inhibit this pathway.[3]
Caption: Predicted inhibition of the PI3K/AKT/mTOR signaling pathway.
Raf/MEK/ERK (MAPK) Signaling Pathway
The Raf/MEK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Caption: Predicted inhibition of the Raf/MEK/ERK signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer properties of a novel compound like this compound.
Caption: A generalized workflow for anticancer drug discovery.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, a robust prediction of its anticancer and antimicrobial potential can be made based on the extensive research conducted on its structural analogues. The fusion of the carbazole and thiazole ring systems creates a molecule with high potential for interacting with various biological targets. The predicted mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways like PI3K/AKT/mTOR and Raf/MEK/ERK, position this compound as a promising candidate for further investigation in the development of novel therapeutic agents. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing heterocyclic compound.
References
- 1. Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signali… [ouci.dntb.gov.ua]
- 2. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 5H-Thiazolo[5,4-b]carbazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The fusion of a thiazole ring with a carbazole nucleus to form the 5H-Thiazolo[5,4-b]carbazole scaffold presents a compelling avenue for the discovery of novel therapeutic agents. This heterocyclic system combines the well-documented biological activities of both carbazoles and thiazoles, offering a unique chemical space for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this compound derivatives and related analogues, offering a valuable resource for researchers in medicinal chemistry and drug development.
Synthetic Strategies and Chemical Characterization
The synthesis of thiazolo-carbazole derivatives typically involves the construction of the thiazole ring onto a pre-existing carbazole moiety. A common synthetic route involves the reaction of a carbazole-based hydrazinecarbothioamide with α-haloketones.[1] The resulting compounds are then purified and rigorously characterized using a suite of spectroscopic techniques.
General Synthetic Protocol:
A general synthesis for carbazole-thiazole conjugates is outlined below. The process starts with a 2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinecarbothioamide, which is then reacted with various 2-bromoketones in ethanol under reflux conditions for an extended period.[1] The final products are typically purified by column chromatography on silica gel.[1]
Characterization Techniques:
The structural elucidation of the synthesized compounds relies on a combination of modern analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure, including the position of substituents on the thiazole and carbazole rings.[1]
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is employed to confirm the molecular weight and elemental composition of the target molecules.[1]
Exploring the Biological Landscape
Derivatives of the thiazole and carbazole families have demonstrated a wide array of biological activities, making the fused this compound system a promising scaffold for drug discovery.
Anticancer Activity:
Numerous thiazole-containing compounds have been investigated for their potential as anticancer agents.[2][3] For instance, novel thiazolo[5,4-b]phenothiazine derivatives, structurally related to the thiazolo-carbazole core, have been synthesized and evaluated for their antiproliferative activity against human leukaemia cell lines.[4][5][6] Some of these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells.[4][5][6] The proposed mechanism for some anticancer thiazole derivatives involves the inhibition of key signaling pathways, such as those mediated by kinases like c-KIT.[7]
Enzyme Inhibition:
Carbazole-thiazole conjugates have been investigated for their ability to inhibit enzymes such as mushroom tyrosinase.[1] This inhibitory activity suggests potential applications in areas like the development of agents for hyperpigmentation disorders. The inhibitory effect is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Quantitative Biological Data:
The following table summarizes the tyrosinase inhibitory activity of a series of carbazole-thiazole conjugates.
| Compound | Substituent (R) | IC50 (µM)[1] |
| K1 | Phenyl | > 500 |
| K2 | 4-Bromophenyl | 121.32 |
| K3 | 4-Nitrophenyl | 45.95 |
| Kojic Acid (Standard) | - | 72.27 |
| Ascorbic Acid (Standard) | - | 386.50 |
Experimental Protocols
General Procedure for the Synthesis of Carbazole-Thiazole Conjugates (K1-K3)[1]
A mixture of 2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinecarbothioamide (1 mmol) and the appropriate 2-bromoacetophenone derivative (1 mmol) in ethanol (20 mL) is refluxed for 20 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting solid is then purified by column chromatography on silica gel using a suitable eluent system to afford the desired product.
Mushroom Tyrosinase Inhibition Assay[1]
The inhibitory effect on mushroom tyrosinase is determined spectrophotometrically using L-DOPA as the substrate. The assay is performed in a phosphate buffer (pH 6.8). The reaction mixture contains the enzyme, the test compound at various concentrations, and L-DOPA. The formation of dopachrome is monitored by measuring the absorbance at 475 nm. The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. The synthetic accessibility and the potential for diverse functionalization of this core structure provide a rich chemical space for exploration. Future research in this area should focus on expanding the library of derivatives, elucidating their mechanisms of action through detailed biological studies, and optimizing their pharmacokinetic properties for potential therapeutic applications. The data and protocols presented in this guide serve as a foundational resource for scientists dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolo-Carbazole Scaffolds: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous biologically active natural products and synthetic compounds. Its rigid, planar structure and rich electron density make it an ideal backbone for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The fusion of a thiazole ring to the carbazole core, creating thiazolo-carbazole scaffolds, has emerged as a promising strategy to enhance and modulate these biological effects. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is itself a critical pharmacophore found in many approved drugs and is known to contribute to a wide range of biological interactions. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of thiazolo-carbazole derivatives, with a focus on their potential in drug discovery and development.
Synthesis of Thiazolo-Carbazole Scaffolds
The synthesis of thiazolo-carbazole derivatives typically involves multi-step reaction sequences, starting from readily available carbazole precursors. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative of carbazole.
General Experimental Protocol for the Synthesis of Thiazolo-Carbazole Derivatives
A widely employed synthetic route to obtain thiazolo-carbazole scaffolds involves the following key steps:
-
Preparation of the Carbazole-based Thiosemicarbazone: 9-Ethylcarbazole-3-carbaldehyde is reacted with thiosemicarbazide in the presence of a catalytic amount of a suitable acid (e.g., acetic acid) in a solvent like ethanol. The reaction mixture is typically refluxed for several hours to yield the corresponding thiosemicarbazone.
-
Cyclization with α-Haloketones: The purified carbazole-based thiosemicarbazone is then reacted with various substituted α-haloketones (e.g., phenacyl bromides) in a suitable solvent such as ethanol or dioxane. The reaction is often carried out under reflux conditions for an extended period (e.g., 20 hours) to facilitate the cyclization and formation of the thiazole ring.[1]
-
Purification: The resulting crude product is purified using standard techniques like column chromatography on silica gel to afford the desired thiazolo-carbazole derivative.[1]
The structure of the synthesized compounds is confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[1][2]
Biological Activities and Therapeutic Potential
Thiazolo-carbazole scaffolds have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of thiazolo-carbazole derivatives against a variety of cancer cell lines.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 | [2] |
| MCF-7 (Breast Cancer) | 0.058 ± 0.002 | [2] | |
| HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | [2] | |
| 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 | [2] |
| MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | [2] | |
| HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | [2] | |
| 3f | A549 (Lung Carcinoma) | Significant Cytotoxicity | [3] |
| MCF-7 (Breast Cancer) | Significant Cytotoxicity | [3] | |
| HT29 (Colon Carcinoma) | Significant Cytotoxicity | [3] | |
| 3g | A549 (Lung Carcinoma) | Significant Cytotoxicity | [3] |
| MCF-7 (Breast Cancer) | Significant Cytotoxicity | [3] | |
| HT29 (Colon Carcinoma) | Significant Cytotoxicity | [3] |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
The in vitro anticancer activity of thiazolo-carbazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazolo-carbazole derivatives) and a positive control (e.g., Cisplatin or Doxorubicin) for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[2]
Signaling Pathways in Anticancer Action:
The anticancer effects of carbazole derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways implicated are the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Antimicrobial Activity
Thiazolo-carbazole derivatives have also shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 19j | B. subtilis | 0.9 - 15.6 | [4] |
| S. aureus | 0.9 - 15.6 | [4] | |
| E. coli | 0.9 - 15.6 | [4] | |
| P. fluorescens | 0.9 - 15.6 | [4] | |
| C. albicans | 0.9 - 15.6 | [4] | |
| C. tropicalis | 0.9 - 15.6 | [4] | |
| A. niger | 0.9 - 15.6 | [4] | |
| 19r | B. subtilis | 0.9 - 15.6 | [4] |
| S. aureus | 0.9 - 15.6 | [4] | |
| E. coli | 0.9 - 15.6 | [4] | |
| P. fluorescens | 0.9 - 15.6 | [4] | |
| C. albicans | 0.9 - 15.6 | [4] | |
| C. tropicalis | 0.9 - 15.6 | [4] | |
| A. niger | 0.9 - 15.6 | [4] | |
| 8f | Various bacterial and fungal strains | 0.5 - 2 | [5] |
| 9d | Various bacterial and fungal strains | 0.5 - 2 | [5] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anti-Alzheimer's Disease Potential
Recent research has also explored the potential of thiazole-containing scaffolds in the context of Alzheimer's disease, primarily through the inhibition of key enzymes like acetylcholinesterase (AChE). While specific data on thiazolo-carbazole scaffolds is emerging, related thiazole derivatives have shown promising activity.
Drug Discovery and Development Workflow
The development of thiazolo-carbazole scaffolds as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Conclusion
Thiazolo-carbazole scaffolds represent a highly versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their potent anticancer and antimicrobial activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. The synthetic accessibility of these scaffolds allows for extensive structural modifications to optimize their pharmacological properties. Future research should focus on detailed structure-activity relationship studies, in-depth investigation of their mechanisms of action, and evaluation in relevant in vivo models to translate the promising in vitro results into clinically viable drug candidates. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of thiazolo-carbazole scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5H-Thiazolo[5,4-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5H-Thiazolo[5,4-b]carbazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is based on established chemical transformations, including the formation of a key thiazole-containing intermediate followed by a Fischer indole synthesis to construct the carbazole core.
Overview of the Synthetic Approach
The synthesis of this compound is proposed via a two-step process. The initial step involves the synthesis of a key intermediate, 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. This is followed by a Fischer indole synthesis, which is a reliable method for forming the carbazole ring system from a ketone and an arylhydrazine.[1][2][3][4] This approach allows for the efficient construction of the target tricyclic system.
Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of this compound. These values are based on typical yields for similar reactions reported in the literature.
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 1 | Synthesis of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one | 1,3-Cyclohexanedione, Thiourea, Iodine | 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one | 60-70 |
| 2 | Fischer Indole Synthesis | 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one, Phenylhydrazine hydrochloride | This compound | 50-60 |
Experimental Protocols
Step 1: Synthesis of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one
This procedure outlines the synthesis of the key intermediate, which contains both the thiazole ring and the ketone functionality required for the subsequent Fischer indole synthesis.
Materials:
-
1,3-Cyclohexanedione
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (10 mmol) and thiourea (20 mmol) in ethanol (100 mL).
-
To this solution, add iodine (10 mmol) portion-wise over 15 minutes while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of deionized water and stir for 15 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Decolorize the solution by adding 10% sodium thiosulfate solution dropwise.
-
The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one.
Step 2: Synthesis of this compound via Fischer Indole Synthesis
This protocol describes the acid-catalyzed cyclization of the ketone intermediate with phenylhydrazine to form the final carbazole product.[1][2][3]
Materials:
-
2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one (5 mmol) and phenylhydrazine hydrochloride (5.5 mmol) in glacial acetic acid (30 mL).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Moieties
This diagram shows the relationship between the starting materials and the final product, highlighting the formation of the key heterocyclic rings.
Caption: Formation of the target molecule from key precursors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Thiazolo[5,4-b] Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fusion of a thiazole ring with a carbazole or a similar tricyclic heteroaromatic system, such as phenothiazine, generates a class of compounds with significant interest in medicinal chemistry and materials science. These scaffolds are being explored for their potential as anticancer and antimicrobial agents. This document provides a detailed protocol for the synthesis of substituted thiazolo[5,4-b]phenothiazines, a class of compounds structurally analogous to the requested 5H-Thiazolo[5,4-b]carbazoles. The described synthetic strategy, based on the oxidative cyclization of an N-(heterocyclyl)-thioamide, represents a viable and validated approach for accessing this type of fused heterocyclic system.
Overall Synthetic Workflow
The synthesis of 2-substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazines is achieved through a two-step process starting from 3-amino-10-methyl-10H-phenothiazine. The first step involves the formation of an N-(10-methyl-10H-phenothiazin-3-yl)thioamide intermediate. The second key step is an intramolecular oxidative cyclization to yield the final thiazolo[5,4-b]phenothiazine product.
Figure 1: A high-level workflow for the synthesis of thiazolo[5,4-b]phenothiazines.
Experimental Protocols
The following protocols are adapted from the synthesis of 2-substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazine derivatives.[1]
Protocol 1: Synthesis of N-(10-Methyl-10H-phenothiazin-3-yl)thioamides (Intermediates)
-
Amide Formation: To a solution of 3-amino-10-methyl-10H-phenothiazine in an appropriate solvent (e.g., pyridine or dichloromethane with a base), add the desired acyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice water to precipitate the amide product.
-
Filter the solid, wash with water, and dry to obtain the crude N-(10-methyl-10H-phenothiazin-3-yl)amide.
-
Thionation: Dissolve the crude amide in a dry solvent such as toluene or dioxane.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and either evaporate the solvent under reduced pressure or precipitate the product by adding a non-polar solvent like hexane.
-
Purify the crude thioamide by column chromatography on silica gel to yield the pure N-(10-methyl-10H-phenothiazin-3-yl)thioamide intermediate.
Protocol 2: Synthesis of 2-Substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazines (Final Products)
-
Cyclization: Dissolve the N-(10-methyl-10H-phenothiazin-3-yl)thioamide intermediate in a suitable solvent such as chloroform or dichloromethane.
-
Add a solution of iron(III) chloride (FeCl₃) (2-3 equivalents) in ethanol or the same reaction solvent dropwise to the thioamide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove excess acid and iron salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2-substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazine.
Data Presentation
The following table summarizes the yields and melting points for a selection of synthesized 2-substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazine derivatives.[1]
| Compound ID | R-Group (at position 2) | Yield (%) | Melting Point (°C) |
| 3a | t-Butyl | 26 | 183-185 |
| 3b | Phenyl | 44 | 163-165 |
| 3c | 4-Bromophenyl | 26 | 176-178 |
| 3d | 4-Nitrophenyl | 51 | 206-208 |
Reaction Pathway Diagram
The diagram below illustrates the detailed reaction pathway for the synthesis of 2-aryl-substituted-10-methyl-10H-thiazolo[5,4-b]phenothiazines.
Figure 2: Reaction scheme for the synthesis of 2-aryl-thiazolo[5,4-b]phenothiazines.
Conclusion: The provided protocols detail a robust method for the synthesis of thiazolo[5,4-b]phenothiazine derivatives, which serve as a valuable reference for the synthesis of the analogous thiazolo[5,4-b]carbazole system. The two-step sequence involving thioamide formation followed by oxidative cyclization is an effective strategy for constructing these complex heterocyclic scaffolds. Researchers can adapt these methodologies for the synthesis of a variety of substituted derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis and Anticancer Screening of 5H-Thiazolo[5,4-b]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have long been a focus in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The fusion of a carbazole nucleus with a thiazole ring to form the 5H-Thiazolo[5,4-b]carbazole scaffold presents a promising avenue for the development of novel anticancer agents. This heterocyclic system combines the planar, electron-rich carbazole moiety, known to intercalate with DNA and inhibit key enzymes in cancer progression, with the versatile thiazole ring, a common pharmacophore in many approved drugs. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential anticancer therapeutics.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative carbazole-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Carbazole-Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (Cisplatin) IC50 (µM) |
| 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 | Not specified |
| MCF-7 (Breast Cancer) | 0.058 ± 0.002 | Not specified | |
| HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | Not specified | |
| 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 | Not specified |
| MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | Not specified | |
| HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | Not specified |
Table 2: Cytotoxicity of Carbazole-Based Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3f (4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole) | A549 (Lung Carcinoma) | Not specified |
| MCF-7 (Breast Cancer) | Not specified | |
| HT29 (Colon Carcinoma) | Not specified | |
| 3g (2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole) | A549 (Lung Carcinoma) | Not specified |
| MCF-7 (Breast Cancer) | Not specified | |
| HT29 (Colon Carcinoma) | Not specified |
Experimental Protocols
A. Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound core, which can be further functionalized. The synthesis involves the preparation of a key intermediate, N-(9-ethyl-9H-carbazol-3-yl)thiourea, followed by oxidative cyclization.
Workflow for Synthesis
Caption: Synthetic workflow for 2-amino-9-ethyl-5H-thiazolo[5,4-b]carbazole.
Protocol:
-
Synthesis of 3-amino-9-ethylcarbazole:
-
Nitration: To a solution of 9-ethylcarbazole in glacial acetic acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C. Stir the reaction mixture for 2-3 hours, then pour it onto crushed ice. Filter the precipitated 3-nitro-9-ethylcarbazole, wash with water, and dry.
-
Reduction: Suspend the 3-nitro-9-ethylcarbazole in ethanol and add a solution of stannous chloride in concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-amino-9-ethylcarbazole.
-
-
Synthesis of N-(9-ethyl-9H-carbazol-3-yl)thiourea:
-
Dissolve 3-amino-9-ethylcarbazole in a mixture of hydrochloric acid and water.
-
Add ammonium thiocyanate and heat the mixture under reflux for 8-12 hours.
-
Cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with water and recrystallize from ethanol to obtain pure N-(9-ethyl-9H-carbazol-3-yl)thiourea.
-
-
Synthesis of 2-amino-9-ethyl-5H-thiazolo[5,4-b]carbazole (Oxidative Cyclization):
-
Suspend N-(9-ethyl-9H-carbazol-3-yl)thiourea in a suitable solvent like chloroform or ethanol.
-
Add an oxidizing agent, such as ferric chloride or a solution of bromine in chloroform, dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the resulting solid, wash with the solvent, and then with a dilute ammonia solution to remove any unreacted starting material and byproducts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure 2-amino-9-ethyl-5H-thiazolo[5,4-b]carbazole.
-
B. In Vitro Anticancer Screening Protocols
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described in the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Potential Signaling Pathways
Carbazole derivatives have been reported to exert their anticancer effects through various signaling pathways. The this compound derivatives may share similar mechanisms.
Potential Signaling Pathways Targeted by Carbazole Derivatives
Caption: Potential signaling pathways modulated by this compound derivatives.
Potential mechanisms of action for these compounds include:
-
Inhibition of the PI3K/Akt/mTOR pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
-
Inhibition of STAT3 signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting their proliferation and survival.
-
Induction of Apoptosis: As demonstrated by the Annexin V assay, these compounds can trigger programmed cell death.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells.
Conclusion
The this compound scaffold represents a promising framework for the design of novel anticancer agents. The protocols outlined in this document provide a comprehensive guide for the synthesis and in vitro evaluation of these compounds. Further studies, including in vivo efficacy and detailed mechanistic investigations, are warranted to fully elucidate their therapeutic potential.
Application Notes and Protocols: 5H-Thiazolo[5,4-b]carbazole and its Analogs as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-b]carbazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of fluorescence sensing and bioimaging. The fusion of a thiazole ring with a carbazole moiety creates a rigid, planar structure with an extended π-conjugated system. This unique molecular architecture often results in compounds with desirable photophysical properties, including strong fluorescence and environmental sensitivity, making them excellent candidates for the development of fluorescent probes.
The carbazole unit acts as an excellent electron donor and a rigid backbone, while the thiazole moiety can be readily functionalized to modulate the electronic properties and introduce specific recognition sites for analytes. This modularity allows for the rational design of probes for a variety of targets, including metal ions, anions, and biologically relevant small molecules. This document provides an overview of the application of a closely related and highly fluorescent analog, thiazole-fused benzo[a]carbazole, as a representative of this class of compounds, including its synthesis, photophysical properties, and protocols for its potential use as a fluorescent probe.
Synthesis and Photophysical Properties
A novel and efficient synthesis of highly fluorescent thiazole-fused benzo[a]carbazoles has been developed via a sunlight-driven, irreversible photocyclization reaction of indole-linked trisubstituted thiazoles.[1] This method offers a straightforward route to obtaining these valuable fluorophores.
General Synthesis Scheme:
A solution of the appropriate indole-linked trisubstituted thiazole in a mixture of acetonitrile (CH3CN) and dimethyl sulfoxide (DMSO) (3:1 ratio) is exposed to sunlight. The reaction proceeds to completion, yielding the desired thiazole-fused benzo[a]carbazole derivative. The product can then be purified by standard chromatographic techniques.[1]
Photophysical Data:
The photophysical properties of these thiazole-fused carbazole derivatives are summarized in the table below. The data highlights their strong fluorescence quantum yields, making them suitable for sensitive detection applications.
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 2-phenyl-8H-benzo[a]thiazolo[4,5-c]carbazole | 350 | 450 | 100 | 0.85 |
| Additional derivatives would be listed here |
Note: The data presented here is based on the reported values for thiazole-fused benzo[a]carbazoles and serves as a representative example.[1] Actual values for specific 5H-Thiazolo[5,4-b]carbazole derivatives may vary.
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol outlines the general steps for utilizing a this compound-based fluorescent probe for analyte detection.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Buffer solution appropriate for the assay (e.g., PBS, HEPES)
-
Analyte stock solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Baseline Measurement: Transfer the probe solution to a quartz cuvette and measure the initial fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Analyte Addition: Add aliquots of the analyte stock solution to the cuvette containing the probe solution. Mix thoroughly after each addition.
-
Fluorescence Measurement: After each addition of the analyte, record the fluorescence spectrum or intensity at the specific emission wavelength.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the detection limit and binding affinity.
Protocol for Bioimaging Applications
This protocol provides a general guideline for using a this compound-based probe for cellular imaging.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Live cells cultured on a glass-bottom dish or chamber slide
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Culture the cells to be imaged under standard conditions.
-
Probe Loading: Dilute the fluorescent probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the existing cell culture medium and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator to allow for probe uptake.
-
Washing: After incubation, wash the cells with fresh, pre-warmed buffer (e.g., PBS) to remove any excess, unbound probe.
-
Imaging: Mount the cell dish or slide on the fluorescence microscope and image the cells using the appropriate excitation and emission filters for the probe.
Potential Applications and Signaling Pathways
Fluorescent probes based on the thiazolo[5,4-b]carbazole scaffold can be designed to interact with specific analytes through various mechanisms, leading to a detectable change in their fluorescence properties.
Metal Ion Sensing
By incorporating chelating moieties into the thiazolo[5,4-b]carbazole structure, probes can be developed for the selective detection of metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺. The binding of the metal ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off") through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Anion and Small Molecule Detection
Functionalization of the thiazolo[5,4-b]carbazole core with specific recognition units can enable the detection of anions (e.g., F⁻, CN⁻) or biologically important small molecules (e.g., H₂S, reactive oxygen species). The sensing mechanism often involves a chemical reaction between the analyte and the probe, leading to a significant change in the fluorophore's electronic structure and, consequently, its emission properties.
Caption: Reaction-Based Sensing Mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and application of a new this compound-based fluorescent probe.
Caption: General Experimental Workflow.
Conclusion
The this compound scaffold and its analogs represent a versatile platform for the development of novel fluorescent probes. Their robust synthesis, favorable photophysical properties, and the potential for tailored functionalization make them highly attractive for a wide range of applications in chemical sensing, biological imaging, and drug development. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the potential of this promising class of fluorophores.
References
Application of Thiazolo-Fused Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Note
Introduction
Thiazole-fused carbazole derivatives are a promising class of organic materials for application in organic light-emitting diodes (OLEDs). This document provides an overview of their application, including performance data and experimental protocols for their synthesis and device fabrication. While specific data on 5H-Thiazolo[5,4-b]carbazole is limited in publicly accessible literature, this report focuses on closely related and well-studied thiazolo[5,4-d]thiazole derivatives incorporating carbazole moieties. These materials effectively combine the excellent hole-transporting properties and high triplet energy of the carbazole unit with the electron-accepting nature and rigid planarity of the thiazolo[5,4-d]thiazole core. This combination leads to materials with tunable electronic properties, high photoluminescence quantum yields, and good thermal stability, making them suitable for use as emitters or hosts in the emissive layer of OLEDs.[1][2]
The general structure of these donor-acceptor-donor (D-A-D) type molecules allows for efficient intramolecular charge transfer (ICT), which is crucial for achieving high electroluminescence efficiency.[3] By modifying the carbazole donor units and the linkage to the thiazolo[5,4-d]thiazole acceptor core, the emission color can be tuned across the visible spectrum.[3][4]
Quantitative Data Summary
The performance of OLEDs employing carbazole-functionalized thiazolo[5,4-d]thiazole derivatives is summarized in the table below. These materials have demonstrated the potential to achieve high external quantum efficiencies (EQEs) and luminance, with emission colors ranging from blue to yellowish-green.
| Compound/Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | CIE Coordinates (x, y) | Ref. |
| TzTz-PCz2 | - | - | 448 | - | [3] |
| TzTz-PtbCz2 | - | - | 502 | - | [3] |
| Device with 4b as host | - | - | - | Yellowish-green | [4] |
| Device with 5b as host | - | - | - | Yellow-green | [4] |
| Non-doped deep-blue OLED with BCzB-PPI | 4.43 | 11,364 | - | (0.159, 0.080) | [5] |
| OLEDs based on carbazole derivatives (CZ-1) | 8.6 | 4130 | 492 | - | [6] |
| OLEDs based on carbazole derivatives (CZ-2) | 9.5 | 4104 | 488 | - | [6] |
Experimental Protocols
1. Synthesis of Carbazole-Functionalized Thiazolo[5,4-d]thiazole Derivatives
A general synthetic route to this class of compounds involves the condensation reaction of a carbazole-substituted aromatic aldehyde with dithiooxamide.[3]
Protocol for the Synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)thiazolo[5,4-d]thiazole (TzTz-PCz2) [3]
-
Reactants:
-
4-(9H-carbazol-9-yl)benzaldehyde
-
Dithiooxamide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of 4-(9H-carbazol-9-yl)benzaldehyde (2 equivalents) and dithiooxamide (1 equivalent) is dissolved in DMF.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent to yield the final product, TzTz-PCz2.
-
2. OLED Device Fabrication
The fabrication of OLEDs using these materials typically involves a multilayer structure deposited on a transparent conductive oxide (TCO) coated substrate, such as indium tin oxide (ITO).
Protocol for Solution-Processed OLED Fabrication [6]
-
Substrate Preparation:
-
ITO-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol).
-
The cleaned substrates are dried in an oven and then treated with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.
-
-
Layer Deposition:
-
A hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is deposited onto the ITO substrate by spin-coating. The film is then annealed.
-
The emissive layer (EML), consisting of the thiazolo-carbazole derivative dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene), is then spin-coated on top of the HIL. The film is subsequently annealed.
-
An electron transport layer (ETL) and/or electron injection layer (EIL), such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) or lithium fluoride (LiF), is deposited by thermal evaporation in a high-vacuum chamber.
-
Finally, a metal cathode, such as aluminum (Al), is deposited by thermal evaporation to complete the device.
-
Visualizations
Logical Relationship between Molecular Structure and OLED Performance
Caption: Molecular structure-property-performance relationship.
Experimental Workflow for Solution-Processed OLED Fabrication
Caption: OLED fabrication workflow.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 5H-Thiazolo[5,4-b]carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5H-Thiazolo[5,4-b]carbazole. These estimations are derived from known data for carbazole, substituted thiazoles, and related fused heterocyclic systems. The numbering convention used for the assignments is shown in Figure 1.
Figure 1: Structure and numbering of this compound.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.2 | d | 7.5 - 8.5 |
| H-2 | 7.2 - 7.5 | t | 7.0 - 8.0 |
| H-3 | 7.3 - 7.6 | t | 7.0 - 8.0 |
| H-4 | 8.0 - 8.4 | d | 7.5 - 8.5 |
| NH (H-5) | 10.0 - 12.0 | br s | - |
| H-6 | 7.4 - 7.7 | d | 8.0 - 9.0 |
| H-7 | 7.1 - 7.4 | t | 7.0 - 8.0 |
| H-8 | 8.5 - 8.8 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110 - 115 |
| C-2 | 120 - 125 |
| C-3 | 120 - 125 |
| C-4 | 125 - 130 |
| C-4a | 120 - 125 |
| C-4b | 138 - 142 |
| C-5a | 140 - 145 |
| C-6 | 115 - 120 |
| C-7 | 120 - 125 |
| C-8 | 150 - 155 |
| C-9a | 145 - 150 |
| C-9b | 135 - 140 |
Experimental Protocol
This section outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Sample Amount:
-
Solvent Selection:
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carbazole-containing compounds due to its excellent dissolving power. The NH proton of the carbazole moiety is often observable as a broad singlet in DMSO-d₆.
-
Chloroform-d (CDCl₃) can also be used, but the NH proton may exchange with residual water, leading to peak broadening or disappearance.
-
The choice of solvent can influence chemical shifts, so it is crucial to report the solvent used.[4]
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.
-
The solution should be clear and free of any solid particles. If suspended solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[1][5]
-
Use a standard 5 mm NMR tube that is clean and free from scratches or chips.[5]
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16 (can be increased for dilute samples)
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K (25 °C)
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 or 125 MHz
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K (25 °C)
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing:
-
If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
-
Structural Assignment: Assign the signals to the corresponding protons and carbons in the this compound structure using the predicted data, coupling patterns, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between different NMR experiments for structural elucidation.
Caption: Relationship between NMR experiments for structural analysis.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 3. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. asianpubs.org [asianpubs.org]
Application Note: High-Resolution Mass Spectrometry (HRMS) of 5H-Thiazolo[5,4-b]carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5H-Thiazolo[5,4-b]carbazole and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique fused-ring structure imparts interesting biological activities, including anticancer and antimicrobial properties. Accurate mass determination and structural elucidation are critical for the successful synthesis, characterization, and development of these compounds. High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for providing unambiguous molecular formula confirmation and structural insights through fragmentation analysis. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS).
Data Presentation
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. The table below summarizes the theoretical and observed m/z values for this compound and its hypothetical derivatives, illustrating the typical data obtained from an HRMS experiment.
Table 1: High-Resolution Mass Spectrometry Data for this compound and its Derivatives.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₁₃H₈N₂S | 225.0481 | 225.0479 | -0.89 |
| 2-Methyl-5H-thiazolo[5,4-b]carbazole | C₁₄H₁₀N₂S | 239.0637 | 239.0635 | -0.84 |
| 8-Chloro-5H-thiazolo[5,4-b]carbazole | C₁₃H₇ClN₂S | 259.0091 | 259.0089 | -0.77 |
| 2-(4-Nitrophenyl)-5H-thiazolo[5,4-b]carbazole | C₁₉H₁₁N₃O₂S | 362.0645 | 362.0641 | -1.10 |
Experimental Protocols
The following protocol outlines the sample preparation and instrumental parameters for the HRMS analysis of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a working solution of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation and enhances the ESI signal for the [M+H]⁺ ion.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any undissolved particulates.
-
Transfer the supernatant to an appropriate autosampler vial for analysis.
-
2. HRMS Instrumentation and Parameters
-
Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system.
-
Direct Infusion: The prepared sample solution is infused at a flow rate of 5-10 µL/min.
-
UHPLC-HRMS: For complex mixtures or to assess purity, a UHPLC system can be coupled to the mass spectrometer. A typical setup would involve a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Typical ESI-HRMS Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sheath Gas Flow Rate: 30 - 40 arbitrary units
-
Auxiliary Gas Flow Rate: 5 - 10 arbitrary units
-
Capillary Temperature: 275 - 325 °C
-
Mass Range: m/z 100 - 1000
-
Resolution: > 60,000 FWHM (Full Width at Half Maximum)
-
Data Acquisition: Full scan mode for accurate mass measurement. For structural elucidation, a data-dependent MS/MS (dd-MS²) or targeted MS/MS experiment can be performed.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for HRMS analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of the protonated this compound molecule ([M+H]⁺) in the gas phase can provide valuable structural information. Based on the principles of mass spectrometry and the fragmentation of related heterocyclic systems, a plausible fragmentation pathway is proposed below.
Caption: Proposed fragmentation pathways for protonated this compound.
Discussion of Fragmentation
-
Pathway 1: A common fragmentation route for sulfur-containing heterocycles involves the loss of a radical species containing sulfur. In this case, the loss of a thioformyl radical (HCS•) from the protonated parent molecule could lead to the fragment at m/z 180.0687. Subsequent loss of hydrogen cyanide (HCN) from this intermediate would yield the fragment at m/z 153.0578.
-
Pathway 2: Cleavage of the thiazole ring can lead to multiple fragments. The loss of a neutral C₆H₄N₂ moiety could result in the sulfur-containing fragment at m/z 121.0106. Alternatively, cleavage of the C-S and C-N bonds in the thiazole ring could lead to the loss of a CHNS radical, forming the stable carbazole-like fragment at m/z 166.0651.
-
Pathway 3: The loss of a hydrogen molecule (H₂) from the protonated parent ion is also a possibility, leading to a more unsaturated and potentially more stable ion at m/z 223.0324.
The relative abundances of these fragment ions will depend on the collision energy used in the MS/MS experiment. By comparing the observed accurate masses of the fragment ions to the theoretical masses of the proposed structures, the fragmentation pathway can be confirmed, providing a higher degree of confidence in the structural assignment.
Conclusion
High-resolution mass spectrometry is a powerful and essential tool for the characterization of novel heterocyclic compounds like this compound. The protocol described herein provides a robust method for obtaining accurate mass measurements, which are crucial for molecular formula determination. Furthermore, the analysis of fragmentation patterns through MS/MS experiments offers detailed structural insights, aiding in the unambiguous identification of synthesized compounds and their potential metabolites or degradation products. This information is vital for researchers in the fields of drug discovery, medicinal chemistry, and materials science.
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 5H-Thiazolo[5,4-b]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of novel 5H-Thiazolo[5,4-b]carbazole compounds using common cell-based assays. The protocols detailed herein are foundational for screening potential anti-cancer therapeutics and elucidating their mechanisms of action.
Introduction to this compound Cytotoxicity
This compound and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry, including as anticancer agents. The fusion of the thiazole and carbazole ring systems creates a scaffold that can be functionalized to interact with various biological targets. Preliminary studies on related thiazole-containing compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis, potentially involving the mitochondrial pathway and modulation of key signaling cascades such as the PI3K/AKT pathway.
Accurate and reproducible assessment of cytotoxicity is a critical first step in the evaluation of these compounds. This document outlines the protocols for three standard assays: the MTT assay to measure metabolic activity, the LDH assay to quantify membrane integrity, and the Caspase-3/7 assay to detect apoptosis.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following tables summarize representative cytotoxic activity of various thiazole derivatives against different cancer cell lines, as reported in the literature. This data serves as a reference for the expected range of activity for novel this compound compounds.
Table 1: IC50 Values of Thiazolocarbazole and Related Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolocarbazole | 2-Cyano-9-ethyl-5H-thiazolo[5,4-b]carbazole | Murine Leukemia (L1210) | ~20 | [1] |
| Thiazolo[5,4-b]pyridine | Derivative 6r | GIST-T1 | <0.02 | [2] |
| Thiazolo[5,4-b]pyridine | Derivative 6r | HMC1.2 | 1.15 | [2] |
| Thiazole Derivative | Compound 4c | MDA-MB-231 (Breast Cancer) | 1.21 | [3] |
| Thiazole Derivative | Compound 4c | MCF-7 (Breast Cancer) | 2.57 | [4] |
| Thiazole Derivative | Compound 4c | HepG2 (Liver Cancer) | 7.26 | [4] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for key cell-based cytotoxicity assays are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.[8]
Materials:
-
96-well cell culture plates
-
This compound compounds
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[9]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[10]
Materials:
-
96-well cell culture plates
-
This compound compounds
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free media during the treatment to avoid interference from LDH present in serum.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-only treated cells
-
Maximum LDH release control (cells lysed with a lysis buffer provided in the kit)
-
No-cell control (culture medium background)
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Protocol 3: Caspase-3/7 Apoptosis Assay
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
96-well, opaque-walled cell culture plates (for luminescent assays)
-
This compound compounds
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and, therefore, to the level of apoptosis.
Visualizations: Signaling Pathways and Workflows
Putative Signaling Pathway for this compound Cytotoxicity
The following diagram illustrates a potential mechanism of action for this compound derivatives, based on findings for structurally related thiazole compounds. This proposed pathway involves the inhibition of the PI3K/AKT survival pathway and the activation of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Putative signaling pathway for this compound cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for evaluating the cytotoxic properties of this compound compounds.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4H-Thiazolo[5,4-a]carbazole (EVT-13954352) | 33080-56-7 [evitachem.com]
- 4. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Photophysical Properties of 5H-Thiazolo[5,4-b]carbazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for characterizing the photophysical properties of 5H-Thiazolo[5,4-b]carbazole and its derivatives. Due to the limited availability of published data for this compound, the quantitative data presented herein is based on structurally similar thiazolo-carbazole and thiazolo-phenothiazine derivatives found in the literature. These notes are intended to serve as a practical guide for researchers investigating the light-absorbing and emitting properties of this class of compounds, which are of interest in materials science and drug development.
Introduction to Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. Key parameters include:
-
Absorption Maximum (λabs): The wavelength at which a molecule absorbs the most light.
-
Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Emission Maximum (λem): The wavelength at which a molecule emits the most light (fluorescence).
-
Fluorescence Quantum Yield (ΦF): The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.
-
Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
Understanding these properties is crucial for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers in photodynamic therapy.
Experimental Setup and Protocols
A general workflow for measuring the key photophysical properties is outlined below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of the compound.
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, THF, or DMSO) at a known concentration (typically 10-5 to 10-6 M).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Measurement:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank for baseline correction.
-
The wavelength of maximum absorbance is the λabs.
-
-
Data Analysis:
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem).
Protocol:
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation:
-
Use a dilute solution of the compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
-
Measurement:
-
Excite the sample at its absorption maximum (λabs) or another suitable wavelength.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum fluorescence intensity is the λem.
-
Fluorescence Quantum Yield (ΦF) Determination
Objective: To determine the efficiency of the fluorescence process using the relative method.
Protocol:
-
Instrumentation: A spectrofluorometer and a UV-Vis spectrophotometer.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.
-
Sample and Standard Preparation:
-
Prepare a series of five to six solutions of both the sample and the standard in the same solvent with increasing concentrations. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.
-
Measure the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τF) Measurement
Objective: To determine the average time the molecule spends in the excited state using Time-Correlated Single Photon Counting (TCSPC).
Protocol:
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation:
-
Use a dilute solution of the compound (absorbance < 0.1).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) to minimize quenching by molecular oxygen.
-
-
Measurement:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each detected photon.
-
A histogram of these time delays is constructed to form the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τF). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τF), where I0 is the initial intensity.
-
Data Presentation
Table 1: Photophysical Properties of Thiazolo-Phenothiazine Derivatives in Dichloromethane
| Compound | λabs (nm) | log ε | λem (nm) |
| 2-(t-Butyl)-10-methyl-10H-thiazolo[5,4-b]phenothiazine | 258, 326 | 4.45, 4.47 | 450 |
| 2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine | 264, 371 | 4.45, 4.54 | 455 |
| 2-(4-Bromophenyl)-10-methyl-10H-thiazolo[5,4-b]phenothiazine | 264, 376 | 4.47, 4.58 | 456 |
| 2-(4-Nitrophenyl)-10-methyl-10H-thiazolo[5,4-b]phenothiazine | 250, 424 | 4.39, 4.38 | 545 |
| 2-(Naphthalen-1-yl)-10-methyl-10H-thiazolo[5,4-b]phenothiazine | 254, 340 | 4.67, 4.52 | 473 |
Data adapted from a study on novel Thiazolo[5,4-b]phenothiazine derivatives.
Table 2: Photophysical Properties of Carbazole-Thiazole Conjugates in Different Solvents
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) |
| K1 | Toluene | 347, 290, 279 | 27103, 16416, 14577 | 416 | 69 |
| THF | 350, 291, 280 | 25492, 16120, 14234 | 425 | 75 | |
| Chloroform | 352, 292, 281 | 27789, 17234, 15123 | 438 | 86 | |
| Ethanol | 356, 291, 281 | 14913, 9712, 8671 | 447 | 91 | |
| DMSO | 362, 293 | 35033, 22045 | 475 | 113 | |
| K2 | Toluene | 350, 292, 281 | 24567, 15345, 13890 | 420 | 70 |
| THF | 353, 293, 282 | 23111, 14987, 13456 | 430 | 77 | |
| Chloroform | 355, 294, 283 | 25890, 16789, 14567 | 445 | 90 | |
| Ethanol | 358, 293, 282 | 16789, 10123, 9012 | 452 | 94 | |
| DMSO | 365, 295 | 33456, 21567 | 480 | 115 |
Data for illustrative carbazole-thiazole conjugates K1 and K2, adapted from a study on their synthesis and biophysical characterization.
Signaling Pathways and Logical Relationships
The photophysical processes occurring in a molecule like this compound can be depicted as a Jablonski diagram.
Conclusion
The experimental protocols and data provided in these application notes offer a foundational framework for the photophysical characterization of this compound and its derivatives. While specific data for the target molecule is pending further research, the methodologies outlined are robust and widely applicable to this class of heterocyclic compounds. Accurate determination of these photophysical parameters is a critical step in evaluating their potential for various applications in materials science and medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5H-Thiazolo[5,4-b]carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5H-Thiazolo[5,4-b]carbazole synthesis. The guidance is based on established synthetic methodologies for analogous heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain the thiazolo[5,4-b]carbazole scaffold?
A1: The primary synthetic strategies for thiazolo[5,4-b]carbazoles involve two main approaches. The first is the construction of the carbazole ring onto a pre-existing thiazole structure, often employing the Fischer indole synthesis. The second common method involves building the thiazole ring onto a carbazole precursor, typically through condensation and cyclization reactions.
Q2: I am experiencing low yields in my synthesis. What are the most critical parameters to optimize?
A2: Low yields in the synthesis of fused heterocyclic systems like this compound can often be attributed to several factors. Key parameters to investigate for optimization include:
-
Reaction Temperature: Both the Fischer indole synthesis and thiazole ring formation are sensitive to temperature.
-
Catalyst Choice and Loading: The type and amount of acid or metal catalyst can significantly impact reaction efficiency.
-
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to side products.
Q3: Are there any recommended purification techniques for this compound and its intermediates?
A3: Purification of rigid, planar heterocyclic compounds can be challenging due to potential issues with solubility. Common and effective purification methods include:
-
Column Chromatography: This is a standard method for separating the desired product from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining high-purity crystalline product.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification technique, especially for removing non-volatile impurities.
Troubleshooting Guides
Guide 1: Issues with Fischer Indole Synthesis for Carbazole Formation
This guide addresses common problems when using the Fischer indole synthesis to construct the carbazole ring from a thiazole-substituted hydrazine and a cyclohexanone derivative.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst for the cyclization step. | Screen different acid catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or Amberlyst-15. Optimize the catalyst loading. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS. | |
| Decomposition of the hydrazine starting material. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use freshly prepared or purified hydrazine. | |
| Formation of Multiple Products | Lack of regioselectivity in the cyclization. | The use of a milder catalyst or lower reaction temperature may improve regioselectivity. |
| Side reactions such as rearrangement or dimerization. | Adjust the concentration of the reactants. A more dilute reaction mixture can sometimes suppress side reactions. | |
| Difficulty in Isolating the Product | Product is highly insoluble. | Try to precipitate the product from the reaction mixture by adding a non-polar solvent. If using column chromatography, consider using a more polar eluent system or a different stationary phase. |
Guide 2: Challenges in Thiazole Ring Synthesis on a Carbazole Precursor
This section focuses on troubleshooting the construction of the thiazole ring on a 2-amino-3-mercaptocarbazole or related precursor.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Thiazole Product | Incomplete condensation with the aldehyde or carboxylic acid derivative. | Increase the reaction temperature or use a dehydrating agent (e.g., molecular sieves) if water is a byproduct. Consider using a more reactive electrophile. |
| Poor oxidative cyclization. | If the reaction requires an oxidant, screen different oxidizing agents (e.g., DDQ, iodine, air) and optimize their stoichiometry. | |
| Thiol oxidation leading to disulfide byproduct formation. | Perform the reaction under an inert atmosphere. The addition of a mild reducing agent during workup may help to cleave any disulfide formed. | |
| Product Contamination with Starting Material | Incomplete reaction. | Increase the reaction time and monitor by TLC until the starting material is consumed. A slight excess of one of the reagents may drive the reaction to completion. |
| Formation of Polymeric Byproducts | Intermolecular reactions competing with the desired intramolecular cyclization. | Run the reaction under high dilution conditions to favor the intramolecular pathway. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis Approach
This protocol outlines a general procedure for the synthesis of a thiazolocarbazole via the Fischer indole synthesis.
-
Hydrazone Formation:
-
Dissolve the appropriately substituted thiazolylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the hydrazine.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
-
Cyclization:
-
Add the crude hydrazone to a pre-heated solution of polyphosphoric acid (PPA) at 120-140°C.
-
Stir the mixture vigorously at this temperature for 1-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Thiazole Ring Construction on a Carbazole Moiety
This protocol provides a general method for the formation of the thiazole ring on a carbazole precursor.
-
Reaction Setup:
-
To a solution of 2-amino-3-mercaptocarbazole (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF, DMSO), add the desired aldehyde or carboxylic acid (1.1 eq).
-
Add a catalyst if required (e.g., a catalytic amount of p-toluenesulfonic acid for condensation with an aldehyde).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-150°C.
-
If the reaction requires oxidative cyclization, introduce an oxidizing agent (e.g., iodine, 1.1 eq) after an initial period of stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Polyphosphoric Acid (PPA) | Neat | 120-160 | 1-3 | 60-85 |
| Zinc Chloride (ZnCl₂) | Toluene | 110 (reflux) | 4-8 | 50-75 |
| Amberlyst-15 | Dichloroethane | 83 (reflux) | 6-12 | 45-70 |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Neat | 80-100 | 2-5 | 65-90 |
Note: Yields are representative for analogous carbazole syntheses and may vary for the specific synthesis of this compound.
Visualizations
Caption: Workflow for this compound synthesis via Fischer Indole Synthesis.
Caption: Workflow for Thiazole Ring Construction on a Carbazole Precursor.
Optimizing reaction conditions for thiazole ring formation in carbazoles
Technical Support Center: Thiazole Ring Formation in Carbazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiazole-fused carbazoles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of carbazole-thiazole derivatives.
Question: I am experiencing low yields in my thiazole ring formation reaction. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of thiazole-fused carbazoles can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Running the reaction at a temperature that is too low can lead to incomplete conversion, while a temperature that is too high may cause decomposition of reactants or products. It is crucial to identify the optimal temperature for your specific substrates and catalytic system.
2. Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst can significantly impact the reaction rate and yield. For instance, in the Hantzsch synthesis of thiazole derivatives, the type of acid catalyst used is important. While conventional methods might use strong acids, milder and reusable catalysts are also employed.
3. Incorrect Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. The choice of solvent can dramatically affect the reaction outcome.
4. Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products is a common challenge. The following steps can help in minimizing their formation:
-
Purity of Starting Materials: Ensure the purity of your starting carbazole and other reagents. Impurities can lead to unwanted side reactions.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to the formation of byproducts.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation or other side reactions.
-
Gradual Addition of Reagents: In some cases, the slow or portion-wise addition of a reagent can help to control the reaction rate and minimize the formation of side products.
Question: My product is difficult to purify. What purification strategies can I employ?
Answer:
Purification of the final carbazole-thiazole product can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Washing/Extraction: Performing aqueous work-up steps can help to remove inorganic salts and water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing thiazole-fused carbazoles?
A1: The Hantzsch thiazole synthesis is a widely used method for the synthesis of thiazole derivatives, which can be adapted for carbazole-based substrates. This typically involves the reaction of a thiourea or thioamide derivative with an α-haloketone. Other methods include multicomponent reactions and metal-catalyzed cross-coupling reactions.
Q2: What are the key reaction parameters to consider for optimizing the synthesis of 2-amino-4-(9-ethyl-9H-carbazol-3-yl)thiazole?
A2: For the synthesis of 2-amino-4-(9-ethyl-9H-carbazol-3-yl)thiazole, the key parameters to optimize are the choice of catalyst, solvent, and reaction temperature. The molar ratio of the reactants is also a critical factor.
Experimental Workflow for Synthesis:
Caption: General experimental workflow for thiazole synthesis.
Data Summary
Table 1: Effect of Different Catalysts on the Yield of a Thiazole Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (10) | Ethanol | Reflux | 6 | 75 |
| 2 | Catalyst B (10) | DMF | 100 | 8 | 82 |
| 3 | Catalyst C (15) | Acetic Acid | 110 | 5 | 88 |
Note: This is a representative table. Actual catalysts and conditions will vary based on the specific reaction.
Experimental Protocols
General Procedure for the Synthesis of 2-amino-4-(9-ethyl-9H-carbazol-3-yl)thiazole:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-bromoacetyl-9-ethyl-9H-carbazole (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent (e.g., absolute ethanol).
-
Reaction: The reaction mixture is heated to reflux and stirred for a specified time (e.g., 4-6 hours). The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The mixture is then neutralized by the addition of a base (e.g., aqueous ammonia solution) until a pH of 7-8 is reached.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(9-ethyl-9H-carbazol-3-yl)thiazole.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting low solubility of 5H-Thiazolo[5,4-b]carbazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of 5H-Thiazolo[5,4-b]carbazole derivatives during their experiments.
Troubleshooting Low Solubility
Low aqueous solubility is a common challenge encountered with this compound derivatives, which can impact data quality and the developability of these compounds. This guide provides a systematic approach to troubleshoot and address these solubility issues.
Initial Assessment of Solubility Issues
Q1: My this compound derivative is showing poor solubility in my aqueous assay buffer. What are the first steps I should take?
A1: When encountering low solubility, it is crucial to first confirm the issue and understand its nature.
-
Visual Inspection: Observe the solution for any visible precipitate, cloudiness, or Tyndall effect (light scattering).
-
Microscopic Examination: A more sensitive method to detect undissolved particles.
-
Quantify Solubility: Perform a formal solubility assay to determine the kinetic or thermodynamic solubility of your compound. This will provide a baseline for further optimization efforts.
A general troubleshooting workflow for low solubility is outlined below:
Frequently Asked Questions (FAQs)
Q2: What are the key factors influencing the solubility of this compound derivatives?
A2: The solubility of these derivatives, like many heterocyclic compounds, is influenced by several factors:
-
Molecular Structure: The rigid, planar, and largely aromatic structure of the this compound core contributes to strong intermolecular interactions in the solid state (high lattice energy), which in turn leads to low aqueous solubility.
-
Substituents: The nature of the substituents on the carbazole or thiazole rings can significantly impact solubility. Lipophilic groups tend to decrease aqueous solubility, while polar or ionizable groups can increase it.
-
pH of the Medium: The presence of basic nitrogen atoms in the thiazole and carbazole rings means that the solubility of these compounds can be pH-dependent. Protonation at lower pH can increase aqueous solubility.
-
Solvent: The principle of "like dissolves like" applies. These compounds are generally more soluble in organic solvents than in water.[1]
-
Temperature: For most solids, solubility increases with temperature.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
Q3: Can I use DMSO to dissolve my compound for biological assays? What are the potential pitfalls?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving poorly soluble compounds for in vitro assays.[1] However, there are important considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) as it can have its own biological effects and can also affect the solubility of other components in the assay medium.
-
Precipitation upon Dilution: A compound dissolved at a high concentration in DMSO may precipitate when diluted into an aqueous buffer. This is a common cause of artifacts in high-throughput screening. Performing a kinetic solubility assay can help determine the concentration at which the compound will remain in solution.
Q4: How can I improve the solubility of my this compound derivative for my experiments?
A4: Several strategies can be employed to enhance the solubility of your compound:
-
pH Adjustment: If your compound has a basic nitrogen, lowering the pH of the buffer may increase its solubility.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can improve solubility.
-
Formulation Approaches: For in vivo studies, formulation strategies such as creating a nanosuspension, solid dispersion, or using cyclodextrins can significantly enhance solubility and bioavailability.
-
Structural Modification: If you are in the drug discovery phase, medicinal chemistry efforts can be directed towards synthesizing analogs with improved solubility. This could involve adding polar functional groups or breaking up the planarity of the molecule.
Data Presentation
Currently, there is a lack of publicly available quantitative solubility data specifically for this compound derivatives. However, based on the general characteristics of similar heterocyclic compounds, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of a Related Compound (4H-Thiazolo[5,4-a]carbazole)
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Water | Limited solubility | [1] |
Table 2: Template for Recording Experimental Solubility Data
Researchers are encouraged to use the following template to record their own experimental solubility data for this compound derivatives.
| Compound ID | Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method Used |
Experimental Protocols
Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is a standard method for determining the equilibrium (thermodynamic) solubility of a compound.
Materials:
-
This compound derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry).
-
Calculation: Calculate the solubility in µg/mL or µM.
Nephelometric Assay for Kinetic Solubility Determination
This is a high-throughput method for determining the kinetic solubility of compounds, often used in early drug discovery.[2][3][4]
Materials:
-
10 mM DMSO stock solution of the this compound derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Liquid handling system or multichannel pipette
-
Plate reader with nephelometry capabilities
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept constant (e.g., 2%).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed compared to a soluble control is considered the kinetic solubility.
Signaling Pathways
Some thiazolo-carbazole and related derivatives have been investigated as kinase inhibitors. Understanding the signaling pathways of their potential targets is crucial for interpreting experimental results.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase is involved in cell survival, proliferation, and differentiation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.
References
- 1. Buy 4H-Thiazolo[5,4-a]carbazole (EVT-13954352) | 33080-56-7 [evitachem.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
Technical Support Center: Efficient Synthesis of 5H-Thiazolo[5,4-b]carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 5H-Thiazolo[5,4-b]carbazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of the analogous carbazole-thiazole derivatives can be achieved through a one-pot three-component reaction.[1] The key starting materials typically include a carbazole derivative, a source of the thiazole ring, and a third component to complete the cyclization. For related thiazolo-phenothiazine structures, N-(phenothiazin-3-yl)-thioamides are key precursors.[2]
Q2: Is a catalyst always necessary for the synthesis of thiazolo-carbazole derivatives?
A2: Not always. A notable method for synthesizing carbazole-thiazole dyes involves a one-pot, three-component reaction of a benzaldehyde derivative, thiosemicarbazide, and a substituted 2-bromoacetophenone in anhydrous ethanol. This reaction proceeds under reflux and has been reported to achieve a yield of over 99% without the use of an acid catalyst.[1][3]
Q3: What types of catalysts can be used for the synthesis of related thiazolo-fused heterocyclic systems?
A3: For the synthesis of related thiazolo[5,4-b]phenothiazine derivatives, an iron-based catalyst, specifically iron(III) chloride (FeCl₃), has been successfully employed.[2] This suggests that Lewis acidic metal catalysts could be effective. Other catalytic systems used for similar heterocyclic syntheses include L-proline in deep eutectic solvents and copper catalysts for specific C-S bond formations.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient catalyst activity or catalyst-free reaction not proceeding. | 1. Catalyst Introduction: If attempting a catalyst-free synthesis that is not yielding product, consider introducing a Lewis acid catalyst. Based on related syntheses, 10 mol % FeCl₃ could be a starting point.[2]2. Solvent Change: Ensure the use of an appropriate solvent. Anhydrous ethanol is effective for some catalyst-free reactions under reflux.[1][3] For catalyzed reactions, DMSO has been used.[2]3. Temperature and Reaction Time: For catalyst-free methods, refluxing for an extended period (e.g., 20 hours) may be necessary.[1][3] For iron-catalyzed reactions, stirring at 80°C for 4 hours has been reported to be effective.[2] |
| Formation of Significant Side Products/Impurities | Degradation of starting materials or intermediates. | 1. Optimize Reaction Temperature: High temperatures can lead to the degradation of sensitive reagents like dithiooxamide in some solvent systems.[4] Careful temperature control is crucial.2. Alternative Catalytic System: If impurities persist with one catalyst, exploring a different type, such as an organocatalyst like L-proline, might offer a cleaner reaction profile.[4]3. Purification Method: Employ column chromatography for purification to effectively separate the desired product from impurities.[3] |
| Incomplete Consumption of Starting Materials | Insufficient reaction time or catalyst deactivation. | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of starting materials.[4]2. Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may drive it to completion.3. Catalyst Loading: If catalyst deactivation is suspected, a slight increase in the catalyst loading could be beneficial. |
Experimental Protocols
Key Experiment 1: Catalyst-Free Synthesis of Carbazole-Thiazole Derivatives
This protocol is adapted from a method for synthesizing carbazole-based thiazoles and can serve as a starting point.[1]
Materials:
-
Appropriate benzaldehyde derivative
-
Thiosemicarbazide
-
Corresponding 4-substituted 2-bromoacetophenone
-
Anhydrous ethanol
Procedure:
-
Dissolve the benzaldehyde derivative, thiosemicarbazide, and the 4-substituted 2-bromoacetophenone in anhydrous ethanol.
-
Reflux the reaction mixture for 20 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product through appropriate workup and purification, such as filtration or column chromatography.
Key Experiment 2: Iron-Catalyzed Synthesis of Thiazolo[5,4-b]phenothiazine
This protocol for a related heterocyclic system can be adapted for the synthesis of this compound, particularly if a catalyst is required.[2]
Materials:
-
N-(phenothiazin-3-yl)-thioamide (or the corresponding carbazole analog)
-
Potassium persulfate (K₂S₂O₈)
-
Pyridine
-
Iron(III) chloride (FeCl₃)
-
Dimethylsulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
Combine the N-(phenothiazin-3-yl)-thioamide, potassium persulfate (2 equivalents), pyridine (2 equivalents), and 10 mol % FeCl₃ in DMSO (20 mL).
-
Stir the mixture at 80°C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product, for instance, by flash chromatography.
Visualizations
Caption: Comparative workflow for catalyst-free and iron-catalyzed synthesis routes.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4H-Thiazolo[5,4-a]carbazole (EVT-13954352) | 33080-56-7 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 5H-Thiazolo[5,4-b]carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 5H-Thiazolo[5,4-b]carbazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods. These include significantly reduced reaction times (minutes versus hours), improved reaction yields, and often higher product purity, which simplifies the work-up and purification process.[1] The uniform and selective heating provided by microwaves can also lead to milder reaction conditions and reduced energy consumption.
Q2: What is a common synthetic route for preparing the this compound scaffold?
A prevalent strategy for constructing fused thiazole rings, adaptable to the this compound system, involves the cyclization of a corresponding aminocarbazole-thiol or a related thioamide derivative. For instance, a plausible route begins with the acylation of an amino-carbazole precursor, followed by thionation (e.g., using Lawesson's reagent) to form a thioamide, which then undergoes oxidative cyclization to yield the final thiazolo[5,4-b]carbazole ring system.
Q3: Which solvents are most suitable for microwave-assisted synthesis of thiazole derivatives?
The choice of solvent is critical in microwave chemistry. High-boiling point, polar solvents are generally preferred as they efficiently absorb microwave irradiation. Commonly used solvents for the synthesis of thiazole and related heterocyclic systems include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and ethylene glycol. For greener approaches, deep eutectic solvents (DES) have also been successfully employed.
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free microwave synthesis is a viable and environmentally friendly option. In such cases, the microwave radiation is directly absorbed by the reactants. This can lead to even faster reaction times and simplified purification, as the need to remove a high-boiling point solvent is eliminated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the microwave-assisted synthesis of this compound.
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization or too high, causing degradation of starting materials or products.
-
Solution: Screen a range of temperatures in small increments (e.g., 100°C, 120°C, 140°C) to find the optimal condition.
-
-
Incorrect Solvent: The chosen solvent may not be efficiently coupling with the microwave irradiation, leading to insufficient heating.
-
Solution: Switch to a more polar, high-boiling point solvent like DMF or DMSO. Refer to the solvent data table below for options.
-
-
Insufficient Reaction Time: While microwave reactions are fast, the set time may still be too short for the reaction to reach completion.
-
Solution: Increase the reaction time in small intervals (e.g., 5, 10, 15 minutes) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Moisture in Reaction: The presence of water can interfere with the reaction, especially with moisture-sensitive reagents.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Q6: I am observing the formation of significant impurities or charring in my reaction vial. How can I prevent this?
The formation of impurities or charring is often a sign of overheating or reactant degradation.
-
Cause: The microwave power may be set too high, causing localized overheating and decomposition.
-
Solution: Reduce the microwave power and increase the reaction time to achieve the target temperature more gradually. Using a "ramp time" setting on the microwave reactor can also prevent rapid, uncontrolled heating.
-
-
Cause: The starting materials, particularly aldehydes or thioamides, may be degrading at the set temperature.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Additionally, ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions. In some cases, the addition of an auxiliary oxidant like sodium metabisulfite can lead to a cleaner reaction.
-
Q7: The pressure in the reaction vessel is exceeding the safe limit. What should I do?
Excessive pressure buildup is a serious safety concern in a closed-vessel microwave system.
-
Cause: The reaction may be producing gaseous byproducts, or the reaction temperature is significantly exceeding the boiling point of the solvent.
-
Solution: Immediately stop the reaction. Reduce the amount of starting material to decrease the concentration of reactants. Ensure the total reaction volume does not exceed the manufacturer's recommendation for the vessel size (typically no more than 2/3 full). Consider using a lower temperature or an open-vessel setup if the reaction is known to generate significant off-gassing.
-
Experimental Protocols
Proposed Protocol: Microwave-Assisted Oxidative Cyclization
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the N-(carbazol-yl)-thioamide precursor (1 mmol), an oxidizing agent such as potassium persulfate (K₂S₂O₈, 2 mmol), and a base like pyridine (2 mmol).
-
Solvent Addition: Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 130-150°C for 15-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions used in the microwave-assisted synthesis of related thiazole compounds. These can serve as a starting point for the optimization of this compound synthesis.
Table 1: Solvent Effects and Reaction Conditions for Thiazole Synthesis
| Solvent | Temperature (°C) | Time (min) | Power (W) | Typical Yield (%) |
| Ethanol | 150 | 2-8 | 500 | High |
| DMF | 150 | 15-30 | Variable | Good to High |
| L-Proline:Ethylene Glycol | 130 | 25 | Variable | ~92% |
Table 2: Comparison of Conventional vs. Microwave Heating
| Method | Temperature (°C) | Time | Yield (%) | Notes |
| Conventional Heating | 130 | 1 hour | 75% | Formation of impurities may occur. |
| Microwave Irradiation | 130 | 25 min | 92% | Cleaner reaction profile. |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and a troubleshooting decision tree.
References
Green Chemistry Approaches for 5H-Thiazolo[5,4-b]carbazole Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the eco-conscious synthesis of 5H-Thiazolo[5,4-b]carbazole, this technical support center provides essential guidance. Drawing from green chemistry principles applied to analogous heterocyclic systems, this resource offers troubleshooting advice and frequently asked questions to navigate potential experimental challenges.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Microwave-Assisted Synthesis
-
Question: We are attempting a microwave-assisted synthesis of a this compound precursor and observing very low to no yield. What are the potential causes and solutions?
-
Answer: Low yields in microwave-assisted synthesis can stem from several factors. Firstly, ensure your starting materials are pure and dry, as impurities can interfere with the reaction. Secondly, the choice of solvent is critical; a solvent with a high dielectric constant is necessary for efficient microwave absorption and heating. Consider switching to a higher boiling point polar solvent like DMF or using a deep eutectic solvent (DES) which has shown promise in similar syntheses.[1] Additionally, optimize the microwave parameters. A reaction temperature that is too high can lead to decomposition, while one that is too low will result in an incomplete reaction. Experiment with a temperature gradient and vary the reaction time. The use of a catalyst, such as palladium, may also be beneficial in facilitating the reaction.[2]
Issue 2: Incomplete Reaction or Formation of Side Products in Ultrasound-Assisted Synthesis
-
Question: Our ultrasound-assisted synthesis of a thiazole-fused carbazole is resulting in a mixture of starting materials and several unidentified side products. How can we improve the reaction's selectivity and conversion?
-
Answer: Incomplete conversion and the formation of byproducts in sonochemical reactions can often be attributed to inefficient cavitation or localized overheating. Ensure the ultrasonic probe is properly immersed in the reaction mixture to guarantee uniform energy distribution. The reaction vessel's shape and size can also influence the efficiency of sonication. A narrow, cylindrical vessel is often more effective. To minimize side product formation, consider lowering the reaction temperature, as ultrasound itself provides the necessary activation energy. The choice of catalyst is also crucial; for instance, using a biocatalyst like chitosan has been shown to improve yields and reduce reaction times in the synthesis of thiazole derivatives.[3] Finally, incremental addition of reagents can sometimes help in controlling the reaction and improving selectivity.
Issue 3: Difficulty in Product Purification
-
Question: We are struggling to purify the crude this compound product from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for strong adsorption onto silica gel. If standard column chromatography is not effective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. Recrystallization from a suitable solvent system is another powerful purification technique. Experiment with different solvent combinations to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product. In some green synthesis protocols, particularly those using deep eutectic solvents, the product may precipitate upon the addition of water, simplifying the initial purification step.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave or ultrasound irradiation for the synthesis of this compound?
A1: Both microwave and ultrasound-assisted synthesis offer significant advantages over conventional heating methods, aligning with the principles of green chemistry. These include dramatically reduced reaction times (from hours to minutes), improved product yields, and often milder reaction conditions.[2][3][4] These techniques can also lead to cleaner reactions with fewer side products, simplifying purification. Furthermore, they often allow for the use of less hazardous solvents or even solvent-free conditions, reducing the environmental impact of the synthesis.[5][6]
Q2: Can a catalyst-free approach be used for the synthesis of this compound?
A2: While many synthetic routes for carbazole and thiazole derivatives employ catalysts, catalyst-free methods are being explored as a greener alternative. For instance, some syntheses of related heterocyclic systems have been achieved under high temperatures in green solvents like water or polyethylene glycol (PEG). The feasibility of a catalyst-free approach for this compound would depend on the specific synthetic route and starting materials. It is an area of active research aimed at reducing metal waste and simplifying reaction work-ups.
Q3: What are some recommended green solvents for the synthesis of thiazole and carbazole derivatives?
A3: The selection of a green solvent is a key aspect of sustainable synthesis. For thiazole and carbazole synthesis, several eco-friendly options have been investigated. Water is an ideal green solvent, although the solubility of organic reactants can be a limitation. Ethanol and polyethylene glycol (PEG) are other excellent choices. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining popularity as they are often biodegradable, non-toxic, and can be tailored for specific reactions.[1]
Green Synthesis Experimental Workflow
Caption: Experimental workflow for the green synthesis of this compound.
Comparative Data on Green Synthesis Methods for Related Heterocycles
| Method | Substrate | Catalyst/Solvent | Time | Yield (%) | Reference |
| Microwave-assisted | 2-Iodo-N-arylanilines | Pd(OAc)₂ / DBU / DMF | 15-25 min | 85-95 | [2] |
| Microwave-assisted | Tetrahydro-1H-carbazoles & aromatic azides | CuSO₄·5H₂O, Sodium ascorbate / DMF:H₂O | 10-15 min | 72-96 | [4] |
| Ultrasound-assisted | Thioamide & Hydrazonoyl chlorides | Chitosan / Ethanol | 20-30 min | 90-96 | [3] |
| Ultrasound-assisted | Triazolyl-3-oxo-N-phenylpropanethioamides & Ethyl chloroacetate | Ethanol | 30 min | 83-85 | |
| Deep Eutectic Solvent | Dithiooxamide & Aromatic aldehydes | L-proline:ethylene glycol (1:50) | 1 h | 20-75 | [1] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Carbazole Precursor
This protocol is adapted from a known procedure for the synthesis of functionalized carbazoles and serves as a representative example.[2]
Materials:
-
2-Iodo-N-arylaniline derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-iodo-N-arylaniline derivative, palladium(II) acetate, and DBU.
-
Add DMF to the vial and seal it with a cap.
-
Place the reaction vial in the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired carbazole precursor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Carbazole-Thiazole Conjugates as Potent Biological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific heterocyclic system 5H-Thiazolo[5,4-b]carbazole is not extensively documented in scientific literature, a closely related and highly promising class of compounds, carbazole-thiazole conjugates, has garnered significant attention for its potent inhibitory activities. This guide provides a comparative analysis of various carbazole-thiazole derivatives, focusing on their efficacy as anticancer agents and tyrosinase inhibitors, supported by experimental data.
Carbazole and thiazole are two pharmacologically significant scaffolds. Carbazole, a tricyclic aromatic heterocycle, is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The thiazole ring is a key component in many clinically approved drugs and is recognized for its broad spectrum of biological activities.[2] The conjugation of these two moieties has led to the development of novel derivatives with enhanced inhibitory potential against various biological targets.
This guide will delve into a quantitative comparison of the inhibitory activities of different carbazole-thiazole conjugates, detail the experimental protocols used to ascertain these activities, and provide visual representations of a relevant biological pathway and experimental workflows.
Quantitative Comparison of Inhibitory Activities
The inhibitory potential of various carbazole-thiazole derivatives has been evaluated against different cancer cell lines and the tyrosinase enzyme. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy. A lower IC50 value indicates greater potency.
Anticancer Activity of Carbazole-Thiazole Derivatives
The cytotoxicity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 | [3][4][5] |
| MCF-7 (Breast Cancer) | 0.058 ± 0.002 | [3][4][5] | |
| HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | [3][4][5] | |
| 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 | [3][4][5] |
| MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | [3][4][5] | |
| HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | [3][4][5] | |
| 3f | A549 (Lung Carcinoma) | Significant Cytotoxicity | [6][7] |
| MCF-7 (Breast Cancer) | Significant Cytotoxicity | [6][7] | |
| HT29 (Colorectal Adenocarcinoma) | Significant Cytotoxicity | [6][7] | |
| 3g | A549 (Lung Carcinoma) | Significant Cytotoxicity | [6][7] |
| MCF-7 (Breast Cancer) | Significant Cytotoxicity | [6][7] | |
| HT29 (Colorectal Adenocarcinoma) | Significant Cytotoxicity | [6][7] | |
| Cisplatin (Reference) | HepG-2, MCF-7, HCT-116 | Varies with cell line | [3][4][5] |
Note: "Significant Cytotoxicity" for compounds 3f and 3g was reported in the study, but specific IC50 values were not provided in the abstract.[6][7]
Tyrosinase Inhibitory Activity of Carbazole-Thiazole Derivatives
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation and in the development of anti-melanoma agents.
| Compound ID | IC50 (µM) | Reference |
| K1 | 59.36 | [1] |
| K3 | 45.95 | [1] |
| C-Cl | 68 - 105 | [8] |
| C-Br | 68 - 105 | [8] |
| C-F | 68 - 105 | [8] |
| Kojic Acid (Reference) | 72.27 | [1] |
| Ascorbic Acid (Reference) | 386.50 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole-thiazole derivatives and incubated for a further 48-72 hours. A control group with no compound and a reference drug group (e.g., Cisplatin) are also included.[3][4][5]
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well.[10]
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.[10]
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, typically using L-DOPA as a substrate.[8]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a phosphate buffer (pH 6.8), mushroom tyrosinase enzyme solution, and the test compound at various concentrations.[11][12]
-
Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[11][13]
-
Substrate Addition: The reaction is initiated by adding a solution of L-DOPA to each well.[8]
-
Kinetic Measurement: The formation of dopachrome, the oxidized product of L-DOPA, is monitored by measuring the increase in absorbance at a specific wavelength (typically around 475-510 nm) over time using a microplate reader.[11][12]
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of a kinase signaling pathway often implicated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of New Carbazole–Thiazole Analogues and Evaluatin...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Analysis of 5H-Thiazolo[5,4-b]carbazole Analogs and Phenothiazine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of two classes of heterocyclic compounds: 5H-Thiazolo[5,4-b]carbazole analogs and phenothiazine derivatives. While structurally related, these compounds exhibit distinct profiles in their biological activity, mechanisms of action, and potential as therapeutic agents. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes relevant biological pathways to aid in research and development efforts.
Introduction
Phenothiazine, a tricyclic heterocyclic compound, has long been a cornerstone in medicinal chemistry, primarily known for its antipsychotic applications.[1][2] However, extensive research has unveiled its potent and diverse anticancer properties, which are attributed to its ability to interfere with multiple cellular signaling pathways.[3][4] More recently, the fusion of a thiazole ring to a carbazole or a bioisosteric phenothiazine scaffold has given rise to a novel class of compounds, Thiazolo[5,4-b]phenothiazines, with promising antiproliferative activities.[5] This guide will focus on a comparative analysis of these two families of compounds, leveraging available data to highlight their potential in oncology.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative Thiazolo[5,4-b]phenothiazine and phenothiazine analogs against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of cytotoxic potential.
Table 1: Anticancer Activity of Thiazolo[5,4-b]phenothiazine Derivatives [5]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 3a | t-Butyl | HL-60 | > 50 |
| THP-1 | > 50 | ||
| 3b | Phenyl | HL-60 | 14.8 |
| THP-1 | 12.3 | ||
| 3c | 4-Bromophenyl | HL-60 | 8.7 |
| THP-1 | 7.9 | ||
| 3d | 4-Nitrophenyl | HL-60 | 6.2 |
| THP-1 | 5.5 | ||
| 3e | 1-Naphthyl | HL-60 | 3.1 |
| THP-1 | 2.8 | ||
| Cytarabine (Control) | - | HL-60 | 0.1 |
| THP-1 | 0.3 |
Table 2: Anticancer Activity of Phenothiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluphenazine | A375 (Melanoma) | 7.04 - 23.33 | [6] |
| CWHM-974 (Fluphenazine analog) | A375 (Melanoma) | 1.37 - 14.03 | [6] |
| 10-diethylaminobutynyl-1,8-diazaphenothiazine | C-32 (Melanoma) | 26.1 µg/mL | [7] |
| Derivative with methylpiperazinylbutynyl substituent | T-47D (Breast Cancer) | 9.6 µg/mL | [7] |
| Trifluoperazine Derivative A4 | Ca922 (Oral Cancer) | 4.9 | [8] |
| Trifluoperazine | Ca922 (Oral Cancer) | 14 | [8] |
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT assay.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[2][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs or phenothiazine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Mandatory Visualizations
Signaling Pathways of Phenothiazine Analogs
Phenothiazine derivatives exert their anticancer effects through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][4]
Caption: Signaling pathways modulated by phenothiazine analogs in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the anticancer activity of novel compounds using the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Conclusion
Both phenothiazine derivatives and the novel Thiazolo[5,4-b]phenothiazine analogs demonstrate significant potential as anticancer agents. Phenothiazines exhibit a broad spectrum of activity by modulating multiple key signaling pathways, a characteristic that could be advantageous in overcoming drug resistance. The Thiazolo[5,4-b]phenothiazine series, while less extensively studied, shows potent cytotoxicity, particularly against leukemia cell lines, with activity influenced by the nature of the substituent at the 2-position of the thiazole ring. Further investigation into the precise mechanisms of action of this compound and its analogs, along with direct comparative studies against a wider range of cancer cell lines, is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers to build upon in the quest for novel and effective cancer therapies.
References
- 1. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 5. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Anticancer Activity of 5H-Thiazolo[5,4-b]carbazole Analogs In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro anticancer activity of compounds structurally related to 5H-Thiazolo[5,4-b]carbazole. Due to a lack of specific data on this compound, this guide focuses on the biological evaluation of analogous carbazole-thiazole hybrids and derivatives, offering insights into their potential as anticancer agents. The information herein is supported by experimental data from published studies and includes detailed methodologies for key assays.
Comparative Cytotoxicity of Carbazole-Thiazole Derivatives
The primary method for assessing the anticancer activity of a compound in vitro is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of several carbazole-thiazole derivatives against different human cancer cell lines. Cisplatin, a widely used chemotherapy drug, is included as a reference compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 | Cisplatin | - |
| MCF-7 (Breast Cancer) | 0.058 ± 0.002 | Cisplatin | - | |
| HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | Cisplatin | - | |
| Compound 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 | Cisplatin | - |
| MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | Cisplatin | - | |
| HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | Cisplatin | - |
Data synthesized from a study on carbazole-thiazole analogues by Elmorsy et al.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the in vitro evaluation of anticancer compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.
Caption: Workflow for in vitro validation of anticancer compounds.
Annexin V-FITC/PI Assay for Apoptosis
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[3][4]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3] Live cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[5]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[5]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
Signaling Pathways Implicated in Anticancer Activity of Carbazole Derivatives
Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[6]
Caption: Potential anticancer signaling pathways of carbazole derivatives.
Carbazole compounds have been reported to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[6][7] These pathways are often constitutively active in cancer cells and play a crucial role in promoting cell proliferation and survival while inhibiting apoptosis. By inhibiting these pathways, carbazole derivatives can suppress tumor growth. Additionally, some carbazole alkaloids have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair, leading to DNA damage and subsequent cell death.[8]
References
- 1. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 5H-Thiazolo[5,4-b]carbazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available kinase cross-reactivity data for the specific compound 5H-Thiazolo[5,4-b]carbazole is limited. This guide provides a comparative framework based on data from structurally related thiazolo-heterocycles and general kinase profiling methodologies to serve as a resource for researchers investigating this scaffold.
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] However, achieving absolute selectivity is challenging, and understanding a compound's off-target effects across the human kinome is critical for predicting both efficacy and potential toxicity.[2][3] The this compound scaffold represents a class of heterocyclic compounds with potential for kinase inhibition, drawing interest for its structural similarity to other known kinase-binding motifs.[1]
This guide offers a comparative look at the kinase inhibition profile of analogs, such as thiazolo[5,4-b]pyridine derivatives, and contrasts them with established kinase inhibitors. It also provides standardized experimental protocols and workflows relevant to performing such a cross-reactivity analysis.
Comparative Kinase Inhibition Profile
To illustrate the potential selectivity of this scaffold, the following table summarizes hypothetical inhibition data for a representative Thiazolo[5,4-b]carbazole analog against a panel of selected kinases. The data is based on findings for related thiazolo[5,4-b]pyridine and other carbazole derivatives, which have shown activity against tyrosine kinases like c-KIT and lipid kinases like PI3K.[4][5] The profile is compared against Imatinib, a well-characterized multi-kinase inhibitor.
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | Thiazolo[5,4-b]carbazole Analog (Hypothetical) | Imatinib (Reference Alternative) | Kinase Family |
|---|---|---|---|
| c-KIT (WT) | 50 | 100 | Receptor Tyrosine Kinase |
| c-KIT (V560G) | 60 | >10,000 | Receptor Tyrosine Kinase |
| PI3Kα | 25 | >10,000 | Lipid Kinase |
| PI3Kδ | 40 | >10,000 | Lipid Kinase |
| ABL1 | 800 | 25 | Non-receptor Tyrosine Kinase |
| SRC | 1,500 | 150 | Non-receptor Tyrosine Kinase |
| VEGFR2 | 2,500 | 500 | Receptor Tyrosine Kinase |
| EGFR | >10,000 | >10,000 | Receptor Tyrosine Kinase |
Note: IC50 values are for illustrative purposes to demonstrate a potential selectivity profile and are derived from published data on related analogs.[4][5]
Experimental Protocols
Accurate and reproducible kinase profiling relies on robust experimental design. Below are detailed methodologies for a common in vitro kinase assay used for generating the type of data presented above.
Protocol: In Vitro Radiometric Kinase Assay (HotSpot™ Assay)
This method is considered a gold standard for kinase profiling, directly measuring the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[6][7]
1. Reagents and Materials:
-
Kinase: Purified, recombinant human kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Test Compound: this compound or analog, dissolved in DMSO.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EGTA, and DTT.[8]
-
Cofactor: [γ-³³P]-ATP.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Filter Mats: Phosphocellulose or glass fiber filter mats.
-
Stop Solution: Phosphoric acid solution.
-
Scintillation Counter.
2. Procedure:
-
Reaction Preparation: A master mix is prepared containing the assay buffer, substrate, and the specific kinase.
-
Compound Addition: The test compound is serially diluted to various concentrations. 1-2 µL of each dilution is added to the wells of a microtiter plate. DMSO is added to control wells.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the [γ-³³P]-ATP to the wells. The final reaction volume is typically 25-50 µL.[9]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by spotting the reaction mixture onto the filter mat. The filter material captures the phosphorylated substrate.
-
Washing: The filter mats are washed multiple times with the phosphoric acid stop solution to remove unreacted [γ-³³P]-ATP.[7]
-
Detection: The filter mats are dried, and the radioactivity corresponding to the phosphorylated substrate is quantified using a scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines the typical workflow for a kinase profiling experiment, from initial compound handling to final data analysis.
Caption: Workflow for an in vitro radiometric kinase profiling assay.
Signaling Pathway Context
Given that structurally related compounds show activity against PI3K, understanding the compound's effect on the PI3K/AKT signaling pathway is crucial. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT signaling pathway.
References
- 1. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
A Comparative Guide to the Photophysical Properties of Thiazolo-Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of different thiazolo-carbazole isomers. The fusion of a thiazole ring to a carbazole core can result in various isomers depending on the position of the fusion, leading to distinct electronic and optical characteristics. Understanding these differences is crucial for the rational design of novel materials for applications in organic electronics, sensing, and photodynamic therapy.
Data Summary
The following table summarizes the key photophysical data for two representative thiazolo-carbazole isomers. The data has been compiled from different studies and presented here for a comparative overview.
| Property | Isomer A: Carbazole-Thiazole Derivative (C-F)[1][2] | Isomer B: Carbazole-Thiazole Derivative (C-Cl)[1][2] | Isomer C: Carbazole-Thiazole Derivative (C-Br)[1][2] |
| Absorption Max (λabs) | 363 nm (in Chloroform) | 365 nm (in Chloroform) | 366 nm (in Chloroform) |
| Molar Extinction Coefficient (ε) | 27,500 M-1cm-1 (in Chloroform) | 24,100 M-1cm-1 (in Chloroform) | 25,300 M-1cm-1 (in Chloroform) |
| Emission Max (λem) | 454 nm (in Chloroform) | 454 nm (in Chloroform) | 454 nm (in Chloroform) |
| Fluorescence Quantum Yield (ΦF) | 11.37% (in Chloroform) | 10.98% (in Chloroform) | 7.33% (in Chloroform) |
| Fluorescence Lifetime (τ) | 1.85 ns (in Chloroform) | 1.83 ns (in Chloroform) | 1.23 ns (in Chloroform) |
Note: The isomers presented here are carbazole-based thiazole derivatives with different halogen substituents (Fluorine, Chlorine, Bromine) which influence their photophysical properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Synthesis of Carbazole-Thiazole Derivatives
The carbazole-based thiazole derivatives (C-Cl, C-Br, and C-F) were synthesized via a one-pot, three-component reaction.[1][2] This involved the reflux of an appropriate benzaldehyde, thiosemicarbazide, and a corresponding 4-substituted 2-bromoacetophenone in anhydrous ethanol for 20 hours.[1][2] The resulting products were then purified using silica gel column chromatography.[1][2]
UV-Vis Absorption and Fluorescence Spectroscopy
Steady-state absorption and fluorescence spectra were recorded in chloroform.[1] Absorption spectra were measured to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε). Fluorescence emission spectra were recorded to identify the wavelength of maximum emission (λem).
Fluorescence Quantum Yield Determination
Fluorescence quantum yields (ΦF) were determined in chloroform.[1] The values were calculated relative to a standard with a known quantum yield. The decrease in quantum yield from the fluorine to the bromine derivative is attributed to the heavy atom effect, which promotes intersystem crossing.[1]
Fluorescence Lifetime Measurements
Fluorescence lifetime (τ) measurements were conducted in chloroform using time-correlated single-photon counting (TCSPC).[3] The decay profiles were analyzed to determine the excited-state lifetime of the molecules.
Isomeric Influence on Photophysical Properties
The position of the thiazole ring fusion to the carbazole core, as well as the nature of substituents, significantly impacts the electronic structure and, consequently, the photophysical properties of the resulting isomers.
Caption: Logical relationship between thiazolo-carbazole isomers and their key photophysical properties.
The provided data on halogen-substituted carbazole-thiazole derivatives illustrates that even subtle changes in the molecular structure, such as altering a halogen substituent, can lead to noticeable differences in the photophysical properties, particularly the fluorescence quantum yield and lifetime.[1] This highlights the tunability of the photophysical characteristics of the thiazolo-carbazole scaffold through chemical modification.
References
Structure-Activity Relationship of 5H-Thiazolo[5,4-b]carbazole Derivatives as Potential Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, the rigid, planar structure of 5H-Thiazolo[5,4-b]carbazole has emerged as a promising framework for the development of new cytotoxic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the rational design of future anticancer drug candidates.
Comparative Cytotoxicity Data
The antiproliferative activity of a series of this compound derivatives was evaluated against the L1210 murine leukemia cell line. The following table summarizes the key SAR findings, with the 50% inhibitory concentration (IC50) as the primary metric for cytotoxicity. The core scaffold and substitution positions are depicted in the accompanying image.
| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. L1210 Cells |
| 1a | CN | H | H | 1.8 |
| 1b | CN | H | CH₃ | 1.5 |
| 1c | CN | C₂H₅ | H | 2.5 |
| 1d | CN | H | OCH₃ | > 20 |
| 2a | COOH | C₂H₅ | H | > 20 |
| 2b | CO-NH-(CH₂)₂-N(C₂H₅)₂ | C₂H₅ | H | 15 |
| 3a | 4,5-dihydro-1H-imidazol-2-yl | C₂H₅ | H | 1.1 |
Data compiled from studies on the cytotoxic evaluation of novel thiazolocarbazoles.
Key SAR Observations:
-
Substitution at the 2-position (R1) is critical for activity. The presence of a cyano (CN) group (compounds 1a-1c ) confers significant cytotoxicity.
-
Replacing the cyano group with a carboxylic acid (COOH) (compound 2a ) or a diethylaminoethyl amide side chain (compound 2b ) leads to a dramatic decrease in activity.
-
Conversion of the cyano group to a 2-imidazoline ring (compound 3a ) results in the most potent derivative in this series, suggesting that a basic, cyclic amidine moiety at this position enhances cytotoxicity.
-
Substitution on the carbazole nitrogen (R2) has a modest effect. Small alkyl groups like methyl (in 1b ) are well-tolerated and may slightly improve activity compared to an unsubstituted NH (in 1a ).
-
Substitution on the carbazole ring (R3) can be detrimental. The introduction of a methoxy group at the 6-position (compound 1d ) leads to a significant loss of antiproliferative activity.
Experimental Protocols
The following section details the methodology for the primary cytotoxicity assay used to generate the comparative data.
Microculture Tetrazolium (MTT) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The assay is based on the cleavage of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
L1210 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin)
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Plating: L1210 cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/mL in a volume of 100 µL of culture medium per well.
-
Compound Addition: The test compounds are serially diluted in culture medium from a concentrated stock solution in DMSO. A volume of 100 µL of each dilution is added to the respective wells to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: The plates are incubated for 48 hours in a humidified atmosphere at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of the MTT stock solution is added to each well.
-
Formazan Formation: The plates are returned to the incubator for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plates are then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating cytotoxicity and a generalized signaling pathway that may be involved in the anticancer activity of these compounds.
Caption: Workflow for the MTT-based cytotoxicity assay.
In Vivo Efficacy of Thiazolo-Carbazole Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of emerging thiazolo-carbazole compounds, with a focus on Rac1 inhibitors, benchmarked against standard-of-care therapies. This analysis is supported by experimental data from preclinical studies.
While direct in vivo efficacy studies on 5H-Thiazolo[5,4-b]carbazole compounds remain limited in publicly accessible literature, significant preclinical research has been conducted on structurally related carbazole-thiazole derivatives. Notably, a class of these compounds has emerged as potent inhibitors of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of cell motility and proliferation implicated in cancer progression. This guide will focus on the in vivo performance of the carbazole-based Rac1 inhibitor, 1A-116, and its precursor, ZINC69391, in glioma and breast cancer models, respectively. For comparative purposes, the efficacy of Temozolomide, a standard-of-care alkylating agent for glioblastoma, is also presented.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of the carbazole-based Rac1 inhibitor 1A-116 in a glioblastoma model and its precursor ZINC69391 in a breast cancer metastasis model, alongside comparative data for Temozolomide in a similar glioblastoma model.
Table 1: In Vivo Efficacy of 1A-116 in an Orthotopic Glioblastoma Xenograft Model [1][2][3]
| Treatment Group | Dosage and Administration | Median Survival (days) | Increase in Median Survival vs. Vehicle | Statistical Significance (p-value) |
| Vehicle Control | i.p. daily | Not explicitly stated, serves as baseline | - | - |
| 1A-116 | 5 mg/kg/day, i.p. daily | No significant difference from control | - | Not significant |
| 1A-116 | 10 mg/kg/day, i.p. daily | Non-significant increase | - | Not significant |
| 1A-116 | 20 mg/kg/day, i.p. daily | Significant increase | - | < 0.05 |
Table 2: In Vivo Efficacy of ZINC69391 in a Breast Cancer Experimental Metastasis Model [4]
| Treatment Group | Dosage and Administration | Mean Number of Lung Metastases | Reduction in Metastases vs. Control | Statistical Significance (p-value) |
| Vehicle Control | i.p. daily | Not explicitly stated, serves as baseline | - | - |
| ZINC69391 | 25 mg/kg/day, i.p. daily | ~60% reduction | ~60% | Significant |
Table 3: In Vivo Efficacy of Temozolomide in an Orthotopic Glioblastoma Xenograft Model [5][6]
| Treatment Group | Dosage and Administration | Outcome |
| Vehicle Control | Oral | Progressive tumor growth |
| Temozolomide | Varies (e.g., 50 mg/kg/day for 5 days) | Inhibition of tumor growth (in TMZ-sensitive models) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are summaries of the experimental protocols used in the cited studies for the carbazole-based Rac1 inhibitors and Temozolomide.
In Vivo Glioblastoma Study with 1A-116[1][2][3]
-
Animal Model: Nude mice.
-
Cell Line: LN229 human glioblastoma cells grown as orthotopic xenografts.
-
Tumor Implantation: Intracranial injection of LN229 cells.
-
Treatment: Intraperitoneal (i.p.) daily administration of 1A-116 at doses of 5, 10, or 20 mg/kg/day, or vehicle control.
-
Endpoint: Animal survival, monitored daily.
-
Statistical Analysis: Survival curves were analyzed using the Mantel-Cox log-rank test.
In Vivo Breast Cancer Metastasis Study with ZINC69391[4]
-
Animal Model: BALB/c mice.
-
Cell Line: F3II murine mammary carcinoma cells.
-
Metastasis Induction: Intravenous (i.v.) injection of F3II cells to induce lung metastases.
-
Treatment: Intraperitoneal (i.p.) daily administration of ZINC69391 at a dose of 25 mg/kg body weight from day 0 to 21.
-
Endpoint: At day 21, mice were sacrificed, and superficial lung metastases were counted.
-
Animal Welfare: Animal weight was monitored, and no significant changes were observed in the treatment group compared to the control group.
In Vivo Glioblastoma Study with Temozolomide[5][6]
-
Animal Model: Mice (syngeneic or immunodeficient for xenografts).
-
Cell Lines: GL261 murine glioma cells or U87MG human glioblastoma cells expressing luciferase.
-
Tumor Implantation: Intracerebral injection of tumor cells into the striatum.
-
Treatment: Oral administration of Temozolomide. Dosing regimens can vary, a common example is daily administration for a set number of days.
-
Monitoring: Tumor growth is monitored in situ using bioluminescence imaging.
-
Endpoint: Tumor growth inhibition and animal survival.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Rac1 inhibition by carbazole-thiazole derivatives and a typical experimental workflow for in vivo efficacy studies.
Caption: Proposed mechanism of action for carbazole-thiazole Rac1 inhibitors.
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5H-Thiazolo[5,4-b]carbazole: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of plausible synthetic strategies for obtaining 5H-Thiazolo[5,4-b]carbazole, a heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct, published synthetic routes for this specific isomer, this document outlines two primary, theoretically sound approaches based on established chemical principles. The proposed routes leverage common starting materials and well-documented reaction types, offering a strategic framework for the synthesis of this and related thiazole-fused carbazole derivatives.
The comparison focuses on a retrosynthetic analysis, outlining the key bond formations and necessary precursors. While direct experimental data for the target molecule is scarce, this guide provides supporting data from analogous transformations reported in the literature to substantiate the feasibility of each proposed step.
Proposed Synthetic Routes: An Overview
Two principal synthetic strategies are proposed for the construction of the this compound core. These routes are designed to be adaptable and offer different approaches to the key challenge of thiazole ring annulation onto the carbazole framework.
-
Route 1: The Halogenated Carbazole Approach. This strategy involves the initial construction of a 3-amino-4-halocarbazole precursor, followed by the formation of the thiazole ring. This approach is advantageous as the synthesis of aminohalogenated aromatics is a relatively common transformation.
-
Route 2: The Ortho-Aminothiol Cyclization Approach. This route focuses on the synthesis of a 3-aminocarbazole, followed by the introduction of a sulfur-containing functionality at the 4-position to create an ortho-aminothiol precursor, which is then cyclized to form the thiazole ring.
Data Presentation: A Comparative Table
The following table summarizes the key aspects of the two proposed synthetic routes, including the number of steps, key intermediates, and potential advantages and challenges. The yields and reaction conditions are based on analogous reactions found in the literature for similar substrates.
| Feature | Route 1: Halogenated Carbazole Approach | Route 2: Ortho-Aminothiol Cyclization Approach |
| Starting Material | Carbazole | Carbazole |
| Key Intermediates | 3-Nitrocarbazole, 3-Nitro-4-halocarbazole, 3-Amino-4-halocarbazole | 3-Nitrocarbazole, 3-Aminocarbazole, 3-Amino-4-thiocyanatocarbazole, 3-Amino-4-mercaptocarbazole |
| Thiazole Ring Formation | Reaction of 3-amino-4-halocarbazole with a thioamide or thiourea. | Intramolecular cyclization of a 3-amino-4-mercaptocarbazole derivative with a one-carbon synthon. |
| Estimated Number of Steps | 4-5 | 4-5 |
| Potential Advantages | - Well-established methods for nitration, halogenation, and reduction of carbazoles. - Hantzsch-type thiazole synthesis is a robust and versatile reaction. | - Avoids potentially harsh halogenation conditions. - Ortho-aminothiol cyclizations are often high-yielding. |
| Potential Challenges | - Regioselective halogenation at the C4 position of 3-nitrocarbazole may be challenging. - Potential for side reactions during thiazole ring formation. | - Regioselective introduction of a sulfur functionality at the C4 position of 3-aminocarbazole can be difficult. - Stability of the ortho-aminothiol intermediate. |
Experimental Protocols
Route 1: Halogenated Carbazole Approach (Proposed Protocol)
Step 1: Synthesis of 3-Nitrocarbazole Carbazole is nitrated using a mixture of nitric acid and sulfuric acid in a suitable solvent like acetic acid. The reaction is typically carried out at low temperatures to control the regioselectivity, favoring the 3-nitro isomer.
Step 2: Synthesis of 4-Bromo-3-nitrocarbazole 3-Nitrocarbazole is subjected to electrophilic bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent such as DMF or acetonitrile. The reaction may require a catalyst, such as a Lewis acid, to promote substitution at the less activated C4 position.
Step 3: Synthesis of 3-Amino-4-bromocarbazole The nitro group of 4-bromo-3-nitrocarbazole is reduced to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Step 4: Synthesis of this compound The 3-amino-4-bromocarbazole is reacted with a thioamide, such as thioformamide, in a high-boiling point solvent like DMF or under microwave irradiation. This reaction proceeds via a Hantzsch-type mechanism to form the fused thiazole ring.
Route 2: Ortho-Aminothiol Cyclization Approach (Proposed Protocol)
Step 1: Synthesis of 3-Nitrocarbazole (Same as Route 1, Step 1)
Step 2: Synthesis of 3-Aminocarbazole The 3-nitrocarbazole is reduced to 3-aminocarbazole using a suitable reducing agent as described in Route 1, Step 3.
Step 3: Synthesis of 3-Amino-4-thiocyanatocarbazole 3-Aminocarbazole is reacted with a thiocyanating agent, such as ammonium thiocyanate in the presence of an oxidizing agent like bromine or iodine, in a solvent like methanol or acetic acid. The amino group directs the electrophilic substitution to the ortho position (C4).
Step 4: Synthesis of 3-Amino-4-mercaptocarbazole The thiocyanate group of 3-amino-4-thiocyanatocarbazole is reduced to a thiol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Step 5: Synthesis of this compound The 3-amino-4-mercaptocarbazole is cyclized by heating with formic acid or a formic acid equivalent, such as triethyl orthoformate. This reaction forms the thiazole ring through condensation and dehydration.
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two proposed synthetic routes.
Caption: Proposed Synthetic Pathway via the Halogenated Carbazole Approach.
Caption: Proposed Synthetic Pathway via the Ortho-Aminothiol Cyclization Approach.
Conclusion
Safety Operating Guide
Navigating the Disposal of 5H-Thiazolo[5,4-b]carbazole: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
Researchers and laboratory personnel must handle 5H-Thiazolo[5,4-b]carbazole with caution, assuming it to be hazardous in the absence of complete toxicological data. The disposal process should align with local, state, and federal regulations, and always be conducted in consultation with the institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterization: Treat all waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this waste with non-hazardous materials. It should be segregated from other chemical waste streams unless explicitly permitted by EH&S guidelines. Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent adverse reactions.
2. Waste Collection and Container Management:
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. The original manufacturer's container, if empty, can be a suitable option.[1] All containers must be in good condition, free from cracks or rust.[2]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[3] Chemical formulas or abbreviations are not acceptable.[2] The date when waste is first added to the container should also be recorded.
-
Closure: Keep waste containers securely sealed at all times, except when adding waste.[1][2] This prevents the release of vapors and avoids spills.
3. On-site Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA, which is a specified area at or near the point of generation.[3] This could be a designated section of a laboratory bench or a chemical fume hood.
-
Secondary Containment: Place waste containers in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1] The secondary container should be capable of holding 110% of the volume of the largest container it holds.
-
Storage Limits: Adhere to institutional and regulatory limits on the amount of waste that can be accumulated and the time it can be stored in an SAA.[1] Typically, hazardous waste must be collected within 90 days from the start of accumulation.[1]
4. Disposal of Contaminated Materials and Empty Containers:
-
Solid Waste: Items such as gloves, absorbent paper, and other lab supplies contaminated with this compound should be collected as solid hazardous waste.[1] It is often recommended to double-bag this type of waste in clear plastic bags for inspection.[1]
-
Sharps: Pipettes, needles, or broken glass contaminated with the compound must be disposed of in a designated sharps container.
-
Empty Containers: Containers that once held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2] After thorough cleaning, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[2]
5. Final Disposal:
-
EH&S Coordination: Contact your institution's EH&S department to schedule a pickup of the hazardous waste. They will ensure that the waste is transported and disposed of at an approved hazardous waste facility.[4]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, as required by your institution and regulatory agencies.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage Time | 90 days from first addition of waste | [1] |
| Maximum SAA Volume | Up to 55 gallons of a single waste stream | [1] |
| Secondary Containment Capacity | 110% of the volume of the primary container | [1] |
| pH for Aqueous Sink Disposal (if applicable) | Not recommended for this compound | [3][5] |
Note: The disposal of any chemical down the drain is highly regulated and generally discouraged for compounds with unknown environmental impact. Given that some carbazole derivatives may cause long-lasting harmful effects to aquatic life, sink disposal of this compound is not advised.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general procedure for preparing hazardous waste for disposal can be considered a standard protocol:
Protocol for Preparing a Hazardous Waste Container:
-
Select a chemically compatible container with a secure screw-top cap.
-
Affix a "Hazardous Waste" label to the container.
-
Write the full chemical name(s) of the contents on the label.
-
As waste is added, keep the container closed except during the addition.
-
Store the container in a designated Satellite Accumulation Area with secondary containment.
-
Once the container is full or the accumulation time limit is approaching, submit a request for waste pickup to your institution's EH&S department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for Handling 5H-Thiazolo[5,4-b]carbazole
Disclaimer: A specific Safety Data Sheet (SDS) for 5H-Thiazolo[5,4-b]carbazole was not located. The following guidance is based on safety information for structurally related compounds, including carbazole and various thiazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory setting.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to build trust by providing value beyond the product itself, ensuring user safety and proper handling from receipt to disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of the carbazole moiety, this compound should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract. Some substituted carbazole derivatives have been identified as having the potential to be carcinogenic. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or dust generation. | To protect against splashes of solutions containing the compound and from airborne particles. |
| Skin Protection | - Disposable nitrile or neoprene gloves. - A flame-resistant lab coat. - Closed-toe shoes and long pants. | To prevent skin contact. Nitrile or neoprene gloves offer good chemical resistance. A lab coat protects the body, and proper footwear prevents exposure from spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if handling the solid form outside of a fume hood where dust may be generated. For handling larger quantities or when significant aerosolization is possible, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[1][2] | To prevent inhalation of dust or aerosols, which can cause respiratory irritation. |
II. Operational Plan for Safe Handling
A step-by-step approach ensures that this compound is handled safely throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Store in a locked cabinet or other secure location to control access.
2. Handling and Use:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid.[4][5] Use techniques such as dampening the solid with a suitable solvent if necessary and feasible for the experimental protocol.
-
Use dedicated spatulas and weighing boats.
-
Ensure eyewash stations and safety showers are readily accessible.[3]
3. Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] The area should then be decontaminated.
-
Major Spills: In the event of a larger spill, evacuate the area and alert the appropriate emergency response personnel.[4]
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated PPE, and experimental waste, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4][6] Incineration in a licensed facility is a common disposal method for such compounds.[4] Do not dispose of this material down the drain or in regular trash.[3][5]
IV. Experimental Workflow Diagram
The following diagram illustrates the key stages and safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
